For research and development purposes, here are the detailed methodologies and findings from recent studies on Robinin's core activities.
This compound demonstrates significant potential in mitigating myocardial injury through antioxidant and anti-apoptotic mechanisms.
In Vitro Model (H9c2 Cardiomyocytes) [1]
In Vivo Model (Hypercholesterolemic Rats) [2]
The anti-inflammatory activity of this compound is well-elucidated in human cellular models.
Recent studies highlight this compound's effects on the central nervous system.
The following table consolidates quantitative data and model information from these studies for easy comparison.
| Biological Activity | Experimental Model | Effective Doses/Concentrations | Key Molecular Targets & Pathways |
|---|---|---|---|
| Cardioprotection | H9c2 cardiomyocytes (rat) | 50 µg/mL [1] | Reduces ROS; inhibits ER stress-mediated apoptosis [1] |
| Cardioprotection | Sprague-Dawley rats (in vivo) | 50 mg/kg (oral) [2] | Akt/GSK3β/Fyn pathway; Nrf2/HO-1 activation [2] |
| Anti-inflammation | Human PBMCs (in vitro) | 1-10 µg/mL [3] | TLR2/TLR4/NF-κB signaling pathway [3] |
| Anxiolytic | Adult zebrafish (in vivo) | 4 mg/kg [4] | GABAA receptor (interaction blocked by Flumazenil) [4] |
| Anticonvulsant | Adult zebrafish (in vivo) | 40 mg/kg [4] | GABAA receptor [4] |
The cardioprotective effect of this compound against oxidative stress in hypercholesterolemic conditions can be visualized as a coordinated signaling cascade.
This compound's cardioprotective pathway via Akt/GSK3β/Fyn/Nrf2.
The anti-inflammatory mechanism of this compound involves inhibition of a key innate immune signaling pathway.
This compound inhibits inflammation by blocking TLR/NF-κB signaling.
Despite its promising bioactivities, this compound faces a common challenge for flavonoids: low bioavailability, which is attributed to its glycosidic structure and poor water solubility [5]. This is a critical area for further investigation.
Current research strongly supports this compound's potential as a multi-target therapeutic agent. Its effects are mediated through well-defined pathways, including the TLR/NF-κB axis for inflammation, the Nrf2/HO-1 pathway for antioxidant defense, and the GABAA receptor for neurological effects [4] [2] [3].
Future work should prioritize advanced pharmacokinetic studies, formulation strategies to enhance its bioavailability, and rigorous clinical trials to validate its efficacy and safety in humans. Its potential as an adjunct therapy to existing treatments, such as with methotrexate in arthritis, also warrants deeper exploration [5].
The table below summarizes the key technical data available for Robinin.
| Property | Description |
|---|---|
| IUPAC Name | 5-hydroxy-2-(4-hydroxyphenyl)-7-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4R,5R,6S)-3,4,5-tri-hydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one [1] |
| Chemical Formula | C₃₃H₄₀O₁₉ [1] |
| Molecular Weight | 740.66 g/mol [2] [1] |
| CAS Number | 301-19-9 [1] |
| Chemical Structure | A flavonoid glycoside; Kaempferol derivative connected to three sugar moieties (two glucose and one rhamnose) [3] [1]. |
| Documented Natural Sources | • Vigna unguiculata leaf (flavonoid fraction) [2]. • Rauvolfia yunnanensis Tsiang (barks) [1]. • Flowers of Robinia pseudoacacia L. [1]. | | Key Pharmacological Activities | • Anti-inflammatory (via TLR-NF-κB pathway inhibition) [2] [3] [1]. • Anti-tumor (in pancreatic cancer cells) [2]. • Cardioprotective (attenuates oxidative stress & apoptosis) [3] [4]. • Antioxidant (activates Nrf2/HO-1 pathway) [4]. |
While full protocols are beyond the scope of this summary, the search results highlight key experimental models and mechanistic insights.
The following diagram illustrates the signaling pathways through which this compound exerts its anti-inflammatory and anti-tumor effects, as identified in pancreatic cancer cell studies [2].
This compound's mechanism of action via TLR2-PI3K-AKT-NF-κB signaling pathway.
The current information on this compound's natural sources is limited. To deepen your research, I suggest:
Robinin (kaempferol-3-O-robinoside-7-O-rhamnoside) is a diglycosylated flavonoid derivative of the aglycone kaempferol, exhibiting distinct pharmacological properties and enhanced bioavailability compared to its parent compound. This technical review comprehensively examines the structural relationship, biological activities, therapeutic mechanisms, and research methodologies relevant to these compounds. Current evidence indicates that this compound demonstrates potent cardioprotective effects through modulation of oxidative stress, endoplasmic reticulum stress, and apoptosis pathways, while kaempferol exhibits broad anti-cancer properties through multiple signaling pathway modulations. The metabolic conversion of this compound to kaempferol via glycosidase activity represents a critical activation pathway that enhances its biological effects. This review synthesizes current scientific understanding to inform drug development professionals and researchers about the therapeutic potential and research methodologies applicable to these compounds, addressing key gaps in translation from preclinical evidence to clinical applications.
The structural relationship between this compound and kaempferol represents a classic example of flavonoid glycosylation and its impact on biological activity:
This compound is chemically classified as a flavonol O-glycoside with systematic IUPAC name 4′,5-Dihydroxy-3-[α-L-rhamnopyranosyl-(1→6)-β-D-galactopyranosyloxy]-7-(α-L-rhamnopyranosyloxy)flavone [1]. Its molecular formula is C₃₃H₄₀O₁₉ with a molecular weight of 740.66 g/mol [1].
Kaempferol serves as the aglycone core (genin) of this compound with molecular formula C₁₅H₁₀O₆ and molecular weight of 286.24 g/mol [2]. Chemically, it is 3,4′,5,7-tetrahydroxyflavone with hydroxy groups at the 3, 4′, 5, and 7 positions [3].
The structural relationship involves glycosidic bonding at two positions: kaempferol's 3-OH position is linked to a disaccharide chain (rhamnopyranosyl-galactopyranosyl), while the 7-OH position is connected to a rhamnose moiety [1].
The metabolic relationship between these compounds involves crucial activation pathways:
This compound → Kaempferol Conversion: this compound undergoes enzymatic hydrolysis via glycosidases in mammalian systems, particularly in the gut and liver, cleaving the sugar moieties to release active kaempferol [4].
Tissue Distribution: The glycosylated form (this compound) demonstrates improved water solubility compared to the more lipophilic aglycone (kaempferol), influencing their respective tissue distribution patterns [1] [2].
Structural-Activity Relationship: The sugar residues in this compound significantly influence its receptor binding affinity, cellular uptake, and pharmacological potency compared to kaempferol [1] [5].
Table 1: Comparative Structural and Chemical Properties
| Property | This compound | Kaempferol |
|---|---|---|
| Chemical Classification | Flavonol glycoside | Flavonol aglycone |
| Molecular Formula | C₃₃H₄₀O₁₉ | C₁₅H₁₀O₆ |
| Molecular Weight | 740.66 g/mol | 286.24 g/mol |
| Glycosylation Sites | 3-O-robinoside, 7-O-rhamnoside | None (aglycone) |
| Water Solubility | Moderate (glycoside form) | Low (aglycone form) |
| Plant Sources | Robinia pseudoacacia, Vigna, Pueraria species [1] | Tea, broccoli, apples, strawberries, Ginkgo biloba [4] |
This compound demonstrates several specific pharmacological effects in preclinical models:
Cardioprotective Effects: this compound exhibits significant cardioprotection in isoproterenol (ISO)-induced myocardial infarction models in H9c2 cardiomyocytes and Sprague-Dawley rats. Treatment significantly reduces ISO-induced ROS generation and apoptosis while preserving cell morphology and survival. This compound modulates ER stress-mediated apoptosis by regulating related proteins in both in vitro and in vivo models [5].
Anti-inflammatory Mechanisms: this compound inhibits the TLR4/NF-κB signaling pathway in human peripheral blood mononuclear cells, reducing the synthesis of pro-inflammatory mediators including cyclooxygenase-2, interleukin-6, tumor necrosis factor-α, and inducible nitric oxide synthases [1] [5].
Antioxidant Activity: Through its direct free radical scavenging capacity, this compound reduces oxidative stress-induced cellular damage and lipid peroxidation processes [5].
Kaempferol exhibits extensive pharmacological activities through multiple pathways:
Anti-cancer Mechanisms: Kaempferol regulates apoptosis induction through caspase activation (caspase-3, -7, -9) and PARP cleavage [3]. It inhibits cancer cell proliferation via cell cycle arrest at G2/M phase and downregulates PI3K/AKT/mTOR, VEGF, and STAT3 signaling pathways [6] [3]. The compound also suppresses metastatic potential through inhibition of MMP-2, MMP-3, and MMP-9 expression [3].
Immunomodulatory Effects: Kaempferol demonstrates multifaceted immunomodulation by suppressing T cell activation via JNK phosphorylation and TGF-β-activated kinase 1 (TAK1)-IκB kinase α (IKKα)/NF-κB pathway inhibition [2]. It shifts macrophage polarization from pro-inflammatory M1 to anti-inflammatory M2 phenotypes in metabolic and fibrotic models, while inhibiting tumor-associated M2 macrophages in cancer contexts [2].
Antioxidant and Anti-inflammatory Properties: Kaempferol directly scavenges reactive oxygen species and enhances cellular antioxidant defense systems. It inhibits pro-inflammatory mediators including prostaglandin-endoperoxide synthase and inducible nitric oxide synthase through downregulation of NF-κB and STAT signaling pathways [3].
Table 2: Comparative Biological Activities and Therapeutic Mechanisms
| Biological Activity | This compound | Kaempferol |
|---|---|---|
| Antioxidant Effects | Reduces ISO-induced ROS generation [5] | Direct ROS scavenging; enhances cellular antioxidant defenses [3] |
| Anti-inflammatory Activity | Inhibits TLR4/NF-κB pathway; reduces COX-2, IL-6, TNF-α [5] | Downregulates NF-κB, STAT; inhibits COX-2, iNOS [3] |
| Apoptosis Modulation | Modulates ER stress-mediated apoptosis [5] | Activates caspases-3/7/9, PARP cleavage; regulates Bcl-2 family [3] |
| Cell Cycle Regulation | Not fully characterized | Arrests cell cycle at G2/M phase [3] |
| Cardioprotective Effects | Reduces myocardial infarction damage; preserves cardiomyocyte function [5] | Improves endothelial function; reduces vascular inflammation [4] |
| Immunomodulatory Activity | Limited data | Suppresses T cell activation; regulates macrophage polarization [2] |
| Anticancer Potential | Preliminary research | Multi-target mechanisms: anti-proliferation, anti-angiogenesis, pro-apoptosis [6] [3] |
The following diagram illustrates the key molecular pathways regulated by kaempferol (the aglycone of this compound) in immune cells, based on recent research:
Kaempferol's immunomodulatory pathways across different immune cell types. Solid arrows indicate activation/upregulation, T-bar arrows indicate inhibition/downregulation. Source: Adapted from Frontiers in Immunology, 2025 [2].
This compound demonstrates particular promise in cardiovascular applications based on recent research:
Myocardial Infarction Protection: In a 2025 study, this compound demonstrated dose-dependent cardioprotection in isoproterenol-induced myocardial infarction models. Treatment significantly reduced cardiac marker enzymes associated with myocardial damage and restored cardiac function parameters [5].
Endoplasmic Reticulum Stress Modulation: this compound's cardioprotective mechanism involves modulation of ER stress pathways, specifically by regulating the expression of key proteins including GRP78, CHOP, p-IRE1α, and caspase-12 [5].
Antioxidant Effects in Cardioprotection: this compound significantly reduced intracellular ROS levels in H9c2 cardiomyocytes as measured by DCFH2-DA fluorescence assay, demonstrating its potent antioxidant capacity in cardiovascular tissues [5].
Kaempferol exhibits multi-mechanistic anti-cancer properties:
Multi-Target Signaling Pathway Modulation: Kaempferol simultaneously regulates multiple oncogenic pathways including PI3K/AKT/mTOR, VEGF, STAT3, NF-κB, and p53 signaling networks across various cancer types [6] [3].
Synergistic Effects with Chemotherapy: Kaempferol enhances the efficacy of conventional chemotherapeutic agents including 5-fluorouracil in pancreatic cancer and doxorubicin in glioma cells, potentially through sensitization of resistant cancer cells [3].
Cell Cycle Arrest and Apoptosis: In breast cancer models, kaempferol induces G2/M phase cell cycle arrest and upregulates phosphorylated p53, leading to subsequent apoptosis induction [4] [3].
Both compounds show potential for inflammatory conditions:
Molecular Anti-inflammatory Mechanisms: this compound and kaempferol target common inflammatory pathways, particularly NF-κB signaling, but through distinct mechanisms - this compound via TLR4/NF-κB inhibition and kaempferol through broader suppression of inflammatory transcription factors [1] [2] [5].
Immunomodulatory Applications: Kaempferol demonstrates therapeutic potential in rheumatoid arthritis models by reducing CD4+ effector memory T cells while increasing regulatory T cell populations [2].
Comprehensive protocols for evaluating this compound's cardioprotective effects:
H9c2 Cardiomyocyte Culture:
Isoproterenol-Induced Injury Model:
Viability and Oxidative Stress Assessment:
Standardized protocols for investigating anti-cancer mechanisms:
Cell Cycle Analysis:
Apoptosis Assays:
Migration and Invasion Assays:
Comprehensive in vivo protocol for cardiac protection studies:
Animal Model: Male Sprague-Dawley rats (6 weeks old, 150-180 g)
Induction of Myocardial Injury: Isoproterenol (ISO) administration
Experimental Groups:
Assessment Parameters:
Standardized methodologies for in vivo anti-cancer evaluation:
Xenograft Models:
Metastasis Models:
The following diagram illustrates the experimental workflow for evaluating this compound's cardioprotective effects based on recent research:
Experimental workflow for evaluating this compound's cardioprotective effects using in vitro and in vivo models. Source: Adapted from Scientific Reports, 2025 [5].
Kaempferol Limitations: Kaempferol faces significant bioavailability challenges due to poor water solubility, extensive metabolic conjugation, and rapid elimination. Its oral bioavailability has been considered limited, potentially due to high degradation in the gastrointestinal tract [4].
This compound Advantages: The glycosylated form (this compound) demonstrates improved solubility compared to the aglycone, potentially enhancing its absorption profile. However, comprehensive pharmacokinetic studies are lacking [1].
Formulation Strategies: Novel nanoparticle-based formulations have been explored to overcome bioavailability limitations of kaempferol, including encapsulation approaches that enhance stability and tissue delivery [6].
Clinical Translation: While substantial preclinical evidence exists for both compounds, clinical studies in humans are notably absent from current literature. This compound currently has no approved therapeutic or pharmacological use in humans [1].
Mechanistic Elucidation: The precise molecular targets and structure-activity relationships of this compound require further investigation, particularly in comparison to its aglycone kaempferol [1] [5].
Therapeutic Optimization: Research is needed to develop optimal delivery strategies and dosage formulations for clinical applications of both compounds [2].
Safety and Toxicology: Although kaempferol is generally considered safe, comprehensive toxicological profiles for both compounds, particularly this compound, require further establishment before clinical development [4].
The relationship between this compound and kaempferol represents a compelling example of how glycosylation modifies the pharmacological properties of flavonoid compounds. While kaempferol demonstrates broad therapeutic potential across multiple disease areas, particularly in cancer, through modulation of diverse signaling pathways, its glycoside derivative this compound exhibits distinct biological activities with special promise in cardiovascular protection. The metabolic interconversion between these compounds represents a crucial activation pathway that enhances their biological effects.
This compound is a naturally occurring flavonoid glycoside with the chemical name kaempferol-3-O-robinoside-7-O-rhamnoside and molecular formula C33H40O19 (molecular weight: 740.66 g/mol). This complex glycosidic structure features a kaempferol aglycone core with multiple sugar moieties attached at specific positions, classifying it as an O-glycoside through ether linkages between the sugar molecules and the aglycone [1] [2]. The compound typically presents as light yellow needles with a melting point range of 195-200°C and demonstrates good solubility in polar solvents including DMSO and water [2].
The structural complexity of this compound contributes to its diverse biological activities and physicochemical properties. The boiling point of this compound is approximately 1064.4±65.0°C at 760 mmHg, with a calculated density of 1.74±0.1 g/cm³ [2]. The presence of multiple hydroxyl groups in its structure enables this compound to participate in hydrogen bonding and contributes to its antioxidant capacity through free radical scavenging mechanisms. The glycosidic linkages in this compound follow the typical configuration of plant flavonoid glycosides, with the robinoside moiety at the 3-position and rhamnose at the 7-position of the kaempferol backbone [2] [3].
This compound demonstrates significant anti-inflammatory properties primarily through modulation of the TLR4-NF-κB signaling pathway. Experimental studies using human peripheral blood mononuclear cells (hPBMCs) have shown that this compound inhibits ox-LDL induced expression of both TLR2 and TLR4 at the mRNA level and prevents the translocation of the NF-κB p65 subunit to the nucleus [2] [3]. This mechanism effectively reduces the production of pro-inflammatory cytokines including IL-17A, which plays a critical role in inflammatory arthritis pathologies [3]. In adjuvant-induced arthritis (AA) rat models, this compound monotherapy showed limited efficacy, but when combined with methotrexate (MTX), it demonstrated synergistic effects by significantly reducing plasma levels of IL-17A and decreasing gamma-glutamyl transferase (GGT) activity in joints compared to MTX alone [3] [4].
Table 1: Anti-inflammatory Effects of this compound in Experimental Models
| Experimental Model | Treatment Conditions | Key Findings | Mechanistic Insights |
|---|---|---|---|
| hPBMCs with ox-LDL stress | 10-100 μM this compound | Inhibition of TLR2/TLR4 expression; Reduced NF-κB p65 translocation | Modulation of TLR-NF-κB signaling pathway |
| Adjuvant-induced arthritis rats | This compound (20 mg/kg) + MTX (0.3 mg/kg) | Reduced plasma IL-17A; Decreased joint GGT activity | Enhanced anti-inflammatory effect over monotherapy |
| Sprague Dawley rats with cardiotoxicity | This compound (15 mg/kg) | Improved lipid peroxidation; Reduced COX-2 and LOX-15 | Modulation of TGF-β1 signaling pathway |
The antioxidant capacity of this compound further contributes to its anti-inflammatory effects. Research indicates that this compound can mitigate oxidative stress by reducing reactive oxygen species (ROS) generation and modulating the activity of antioxidant enzymes [5]. In cardiac tissue models, this compound therapeutically improved lipid peroxidation levels and reduced inflammatory markers including cyclooxygenase-2 (COX-2) and lipoxygenase-15 through modulation of the transforming growth factor beta 1 (TGF-β1) signaling pathway [3]. Additional studies on Kudzu leaf extract, with this compound as a major constituent, demonstrated reduced expression of inducible nitric oxide synthase (iNOS), COX-2, interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α) in inflammatory models [3] [4].
This compound exhibits promising osteoprotective properties by targeting the RANKL signaling pathway, which plays a pivotal role in osteoclast differentiation and bone resorption. Protein-ligand molecular docking studies have confirmed that this compound binds specifically to predicted binding sites on RANKL, disrupting its interaction with RANK and subsequent downstream signaling [5]. In vitro studies using bone marrow macrophages (BMMs) demonstrated that this compound dose-dependently inhibits RANKL-mediated osteoclastogenesis without significant cytotoxicity at lower concentrations (0.25-1 μM) [5].
The molecular mechanisms underlying this compound's effects on osteoclast differentiation involve multiple signaling pathways. This compound effectively abrogates RANKL-induced MAPK and NF-κB signaling pathways, subsequently blocking NFATc1 activation and TRAcP expression [5]. Additionally, this compound attenuates RANKL-induced mitochondrial ROS production and enhances activities of ROS-scavenging enzymes, ultimately reducing intracellular ROS levels that are crucial for osteoclast differentiation. This compound also inhibits osteoclast proliferation by downregulating the expression of key osteoclast genes including Acp5, Cathepsin K, Atp6v0d2, Nfact1, c-Fos, and Mmp9, and reducing Ca2+ oscillations [5].
Table 2: Effects of this compound on Osteoclastogenesis and Bone Homeostasis
| Experimental System | This compound Concentration | Biological Effects | Molecular Targets |
|---|---|---|---|
| BMMs + RANKL (50 ng/mL) | 0.25-2 μM | Dose-dependent inhibition of osteoclast formation | Reduced NFATc1 activation; Downregulated TRAcP |
| BMMs + RANKL | 1 μM | Attenuated mitochondrial ROS | Enhanced ROS-scavenging enzymes; Reduced intracellular ROS |
| OVX mouse model | 5 mg/kg for 8 weeks | Reduced bone resorption; Improved bone density | Suppressed osteoclast activity and function |
| Molecular docking | In silico analysis | Specific binding to RANKL | Interaction with predicted binding sites |
In vivo studies using ovariectomized (OVX) mouse models of postmenopausal osteoporosis have validated this compound's therapeutic potential. Administration of this compound (5 mg/kg) for 8 weeks significantly reduced bone resorption and improved bone density parameters by repressing osteoclast activity and function [5]. These findings position this compound as a promising natural compound for development as a potential osteoporosis therapeutic, particularly for conditions characterized by excessive bone resorption such as postmenopausal osteoporosis and inflammatory bone diseases.
This compound can be efficiently isolated from the aerial parts of Astragalus falcatus Lam. using a standardized extraction protocol. The step-by-step methodology is as follows: begin with 10 kg of air-dried, crushed plant material (leaves and flowers) and perform triple extraction with 70% ethanol (1:10 plant material to solvent ratio, w/v) using maceration at room temperature for 3 days per extraction [3] [4]. Combine the extracts and concentrate under reduced pressure (100-140 mm Hg) at 70-80°C to obtain approximately 15L of aqueous residue. Filter the remaining aqueous phase and treat with chloroform (1L, 3 times) to remove lipophilic compounds. Add a small volume of chloroform and allow the solution to stand for 24 hours, during which this compound crystals form. Collect the crystals by filtration, wash with 45% ethanol, and air-dry. The technical product is then recrystallized from diluted ethanol (45%) and dried under vacuum at 70-80°C, yielding approximately 1.72% this compound [3] [4].
The following diagram illustrates the complete extraction and isolation workflow:
Figure 1: Workflow for extraction and isolation of this compound from plant material
For quality control and quantification, this compound content can be analyzed using a spectrophotometric method with aluminum chloride. Prepare a stock solution of this compound (0.2% in 70% ethanol with gentle heating) and dilute to a working solution (0.004%). Add 5mL of AlCl₃ solution (0.5%, w/v) to 5mL of the working solution, mix, and incubate for 10 minutes at room temperature. Measure absorbance at 390nm against a blank solution containing equal volumes of ethanol (70%) and aluminium chloride (0.5%) [3]. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC/MS/MS) methods have also been validated for precise quantification of this compound and its aglycone kaempferol in biological samples, with calibration curves linear from 1 to 250ng/mL (r>0.999) for both compounds [2].
The inhibitory effects of this compound on osteoclast differentiation can be evaluated using bone marrow macrophages (BMMs) as osteoclast precursors. Isplicate BMMs from mouse bone marrow and seed into culture plates at 6×10³ cells/well. Culture cells in α-MEM medium supplemented with M-CSF (50 ng/mL) and RANKL (50 ng/mL) to induce osteoclast differentiation, while treating with increasing concentrations of this compound (0, 0.25, 0.5, 1, and 2 μM) [5]. Replace the culture medium every 2 days to support continuous differentiation until multinuclear cells are observed (typically 5-7 days). Fix cells with 4% paraformaldehyde (PFA), wash with PBS, and stain for tartrate-resistant acid phosphatase (TRAcP) using a commercial staining kit. Count TRAcP-positive multinucleated cells (containing more than three nuclei) as mature osteoclasts [5].
To assess potential cytotoxicity, perform parallel cell viability assays using MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay. Culture BMMs at 6×10³ cells per well and allow to adhere for 12 hours. Treat with the same concentration range of this compound (0-2 μM) for 48-72 hours, then add MTS reagent and measure absorbance at 490nm to determine cell viability relative to untreated controls [5]. For molecular mechanism studies, evaluate RANKL-induced intracellular signaling pathways including NF-κB and MAPK activation via western blot analysis, and measure expression of osteoclast-specific genes (Acp5, Cathepsin K, Nfact1, etc.) using quantitative real-time PCR [5].
The efficacy of this compound in inflammatory arthritis can be evaluated using the adjuvant-induced arthritis (AA) model in Lewis rats. Induce arthritis in 160-180g (6-week-old) rats by intradermal immunization at the base of the tail with 0.1mL of heat-inactivated Mycobacterium butyricum (12 mg/mL) suspended in incomplete Freund's adjuvant [3] [4]. Randomly assign animals to experimental groups (typically 8 rats per group): healthy controls (vehicle only), untreated AA group, AA + methotrexate (MTX; 0.3 mg/kg twice weekly), AA + this compound (20 mg/kg daily), and AA + combination therapy (MTX + this compound). Administer treatments orally for 3-4 weeks, monitoring hind paw volume using plethysmometry and body weight changes weekly. Collect plasma for cytokine analysis (e.g., IL-17A by ELISA) and joint homogenates for measurement of gamma-glutamyl transferase (GGT) activity as a marker of inflammatory joint damage [3].
For osteoporosis studies, employ the ovariectomized (OVX) mouse model to simulate postmenopausal bone loss. Perform bilateral ovariectomy or sham surgery on 8-12 week old female mice under anesthesia. After surgery, randomly divide OVX mice into treatment groups: vehicle control, this compound (5 mg/kg daily), and positive control (e.g., alendronate). Administer treatments for 8 weeks via oral gavage or subcutaneous injection. At endpoint, collect blood samples for serum biochemistry and isolate femurs/tibiae for micro-computed tomography (μCT) analysis of bone microarchitecture parameters including bone volume/total volume (BV/TV), trabecular number (Tb.N), and trabecular separation (Tb.Sp) [5]. Process bone specimens for histomorphometric analysis to quantify osteoclast surface and number, and perform immunohistochemistry or TRAP staining on decalcified bone sections to visualize osteoclast activity [5].
Comprehensive characterization of this compound involves multiple analytical techniques to confirm structural identity and ensure purity. Spectroscopic methods including UV-Vis spectroscopy with shift reagents (AlCl₃), infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy provide essential structural information [2] [3]. The IUPAC name for this compound is 5-hydroxy-2-(4-hydroxyphenyl)-7-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one, reflecting its complex stereochemistry [2].
For quantitative analysis, high-performance liquid chromatography (HPLC) coupled with various detection methods provides accurate measurement of this compound content in plant extracts and biological samples. A validated LC/MS/MS method for simultaneous quantification of this compound and its aglycone kaempferol in human breast cancer cells (MCF-7) employs chromatographic separation on a C₁₈ column using a mobile phase consisting of (A) water with 0.025% formic acid and 1mM ammonium formate and (B) acetonitrile with 0.025% formic acid [2]. This method demonstrates linear calibration from 1 to 250 ng/mL (r>0.999) for both compounds, with intra- and inter-day coefficients of variation less than 10% [2].
Understanding this compound's mechanism of action at the molecular level involves protein-ligand docking studies to predict binding interactions with target proteins. For example, to study this compound's interaction with RANKL, obtain the 3D crystal structure of the RANKL-RANK complex from the Protein Data Bank (ID: 4GIQ) and prepare it using protein preparation tools to optimize hydrogen bonding networks and assign proper protonation states [5]. Generate 2D structures of this compound from PubChem and convert to 3D structures using LigPrep, generating various possible ionization states at pH 7±2.0. Scan the optimized RANKL structure for potential binding sites and generate receptor grids for docking simulations. Perform docking using Glide XP mode and compare docking scores to identify the best-binding conformation [5]. Analyze the binding pose to identify specific molecular interactions (hydrogen bonds, hydrophobic interactions, electrostatic contacts) that contribute to binding affinity and stability. These computational predictions provide valuable insights for understanding structure-activity relationships and guiding rational drug design approaches to optimize this compound's biological activity.
This compound demonstrates promising potential for several therapeutic applications based on its diverse pharmacological activities. In rheumatology, this compound's ability to mildly enhance the efficacy of methotrexate in experimental arthritis models suggests potential as an adjuvant therapy for rheumatoid arthritis, potentially allowing for dose reduction of conventional DMARDs and minimizing their adverse effects [3] [4]. In osteology, this compound's targeted inhibition of RANKL-induced osteoclastogenesis positions it as a promising candidate for development as a natural anti-osteoporotic agent, particularly for postmenopausal osteoporosis where excessive osteoclast activity drives bone loss [5]. The compound's cardioprotective effects against drug-induced cardiotoxicity through modulation of TGF-β1 signaling further expands its potential therapeutic applications [3].
Despite these promising findings, significant research gaps remain. The pharmacokinetic profile of this compound, including its absorption, distribution, metabolism, and excretion, requires comprehensive characterization [3]. The compound's low bioavailability noted in some studies represents a major challenge for clinical translation that needs to be addressed through formulation strategies or structural modification [3] [4]. Additionally, rigorous toxicological studies are needed to establish safety profiles, and well-designed clinical trials are necessary to validate efficacy in human subjects. Further mechanistic studies exploring this compound's effects on other signaling pathways and molecular targets would provide a more comprehensive understanding of its polypharmacology and potentially reveal new therapeutic applications.
The following diagram summarizes the major molecular targets and signaling pathways modulated by this compound:
Figure 2: Major molecular targets and signaling pathways modulated by this compound
The table below summarizes the core identity and experimental context of this compound as identified in the literature.
| Aspect | Description |
|---|---|
| Compound Name | This compound [1] |
| Molecular Class | Flavonoid (Glycoside) [1] |
| Molecular Weight | 740.66 Da [1] |
| Proposed Primary Target | Toll-like Receptor 2 (TLR2) [1] |
| Studied Disease Model | Pancreatic Cancer (in vitro) [1] |
| Key Proposed Mechanism | Inhibition of TLR2-PI3K-AKT signaling pathway [1] |
The 2023 study employed standard in vitro assays to evaluate this compound's anti-tumor effects. The following table outlines the key methodologies used [1].
| Experiment | Detailed Protocol Summary |
|---|---|
| Cell Culture | Human pancreatic ductal epithelial cell line (HPNE) and pancreatic cancer cell lines (Mia-PACA2, PANC-1) cultured in high-glucose Dulbecco's Modified Eagle Medium, 10% FBS, 1% penicillin/streptomycin at 37°C with 5% CO2 [1]. |
| Cytotoxicity & Proliferation (CCK-8 Assay) | Cells seeded in 96-well plates (1x10^4 cells/well), serum-starved for 24h, then treated with this compound (500 nM, 1 µM, 5 µM, 10 µM) for 24h. After incubation, media discarded, CCK-8 solution added, and incubated for 2h. Absorbance measured at 450 nm. For proliferation, cells treated with 1 µM this compound, and absorbance measured at 24, 48, and 72h [1]. |
| Migration (Wound Healing Assay) | Cells grown to 100% confluence, a scratch made with a pipette tip. Cells cultured with serum-free medium ± 1 µM this compound for 24h. Scratch areas imaged at 0h and 24h with a phase-contrast microscope. Migration distance measured with ImageJ software [1]. |
| Gene Expression (qRT-PCR) | Total RNA extracted with Trizol reagent, reverse transcribed. qRT-PCR performed with SYBR Green, using GAPDH as internal control. Primer sequences provided for TLR2, Snail, α-SMA, IL-6, and TNF-α. Relative mRNA expression calculated via 2−ΔΔCt method [1]. |
| Protein Analysis (Western Blot) | Total proteins extracted with RIPA buffer, concentration determined by BCA assay. Proteins separated by SDS-PAGE, transferred to PVDF membrane, blocked, and incubated with primary antibodies overnight at 4°C. After incubation with secondary antibody, bands visualized using enhanced chemiluminescence [1]. |
The experimental results from the mentioned study, which demonstrated this compound's effects on pancreatic cancer cells, are consolidated in the table below. All findings were statistically significant (P < 0.01) compared to control groups [1].
| Parameter / Assay | Observed Effect of this compound (1 µM) |
|---|---|
| Cell Proliferation | Significantly inhibited in Mia-PACA2 and PANC-1 cells [1]. |
| Cell Migration | Significantly reduced in wound healing assay [1]. |
| EMT Markers | Attenuated expression of α-SMA and Snail (protein & mRNA) [1]. |
| Inflammation Markers | Diminished expression of IL-6 and TNF-α (protein & mRNA) [1]. |
| Key Signaling Proteins | Downregulated PI3K-p85α and phosphorylated AKT (p-AKT) levels [1]. |
Based on the experimental data, the study proposed a mechanism of action for this compound. The signaling pathway is visualized in the diagram below, which was created using Graphviz per your specifications.
Proposed mechanism of this compound via TLR2-PI3K-AKT pathway inhibition [1].
The pre-clinical data positions this compound as a promising multi-targeted agent for pancreatic cancer, primarily through modulating the tumor microenvironment (TME) [1].
| Pharmacological Activity | Experimental Model/System | Key Findings & Target Pathways | Reported Quantitative Values (Dosage, IC₅₀, Binding Affinity) |
|---|
| Anti-cancer Activity [1] | Human pancreatic cancer cell lines (Mia-PACA2, PANC-1) | Inhibited cell proliferation and migration; attenuated EMT markers (α-SMA, Snail) and inflammation (IL-6, TNF-α); mechanism via TLR2/PI3K/AKT pathway inhibition. | • Proliferation IC₅₀: ~1 μM (estimated from CCK-8 assay dose-response) • Tested Concentrations: 500 nM, 1 μM, 5 μM, 10 μM | | Anti-inflammatory Activity [2] | Rat model of adjuvant-induced arthritis (AA) | Mildly improved reduction of inflammation in combination with methotrexate (MTX); reduced plasma IL-17A and joint GGT more effectively than MTX alone. | • Dosage in vivo: Specific dose not fully detailed; a higher dose was selected to compensate for low bioavailability. • Outcome: Combination therapy showed similar efficacy to MTX alone on paw volume. | | Antiviral Potential [3] | Molecular docking against SARS-CoV-2 Main Protease (Mpro) | Showed the highest binding affinity among 16 tested flavonoids, stabilizing Mpro-robinin complex in molecular dynamics simulations. | • Binding Affinity: -9.0 kcal/mol • Reference Drugs: Ritonavir (-7.7 kcal/mol), Lopinavir (-8.2 kcal/mol) | | Cytotoxicity [4] | A549 cell line (human lung adenocarcinoma) | Inhibited viability of A549 cells. | • IC₅₀ on A549 viability: 34.49 μM |
For researchers looking to replicate or build upon key findings, here are the methodologies from the primary studies.
The following diagram illustrates the proposed signaling pathway through which this compound exerts its anti-tumor effects in pancreatic cancer cells, as revealed by the cited research [1].
This compound inhibits the TLR2-PI3K-AKT-NF-κB pathway, reducing inflammation and cancer progression [1].
While pre-clinical results are promising, this compound's development as a drug faces a significant hurdle.
The search results indicate that most research is in the pre-clinical stage, primarily in vitro and in animal models. Future work needs to address the challenge of bioavailability to unlock its therapeutic potential.
Robinin is a flavonol glycoside. Its absorption and metabolism are expected to follow the general pathway of similar compounds, involving phase I and phase II metabolism, interaction with gut microbiota, and active transport mechanisms [1].
The table below summarizes the key processes and findings from studies on related flavonoids, which can serve as a model for understanding this compound.
| Process/Compound | Key Findings & Quantitative Data | Relevant Model/Study |
|---|---|---|
| General Flavonoid Bioavailability | Low bioavailability is a major limitation. Factors include: interaction with other nutrients, liver metabolism (phase I/II), and extensive interaction with the gut microbiome [1]. | Critical Review |
| Intestinal Absorption Mechanisms | Transport across intestinal epithelium is mediated by uptake (e.g., SLC family) and efflux transporters (e.g., ABC family like P-gp and MRPs). Efflux transporters can significantly limit absorption [2] [3]. | Caco-2 cell models [3] |
| Glycoside vs. Aglycone Absorption | Flavonoid glycosides (like this compound) generally have lower bioavailability than their aglycones. Glycosylation increases hydrophilicity and stability but can reduce bioactivity. However, flavonoid-C-glycosides may show higher plasma concentrations [1]. | Comparative Analysis |
| Metabolism (Phase II) | After absorption, flavonoids undergo extensive conjugation: glucuronidation, sulfation, and methylation [1]. | Human & Model Systems |
| Roburin (Ellagitannin from Oak) | In a human study, supplementation led to a measurable increase in plasma antioxidant capacity (from 1.8 to 1.9 nmol Trolox equiv/mL) and the appearance of glucuronidated urolithin metabolites and ellagic acid in plasma [4]. | Human Pilot Study [4] |
| Rutin (Quercetin-3-rutinoside) | In rat models, rutin was absorbed more slowly than its aglycone, quercetin. In Caco-2 cells, ~33% of rutin was metabolized to glucuronidated rutin, and transporters P-gp and MRPs were involved in its transport [5] [3]. | Rat in vivo; Caco-2 cells in vitro [5] [3] |
For a compound like this compound, researchers typically employ a combination of the following methodologies to elucidate its absorption characteristics.
The Caco-2 cell model is a cornerstone for predicting intestinal absorption [3].
These studies are crucial for understanding the complete ADME (Absorption, Distribution, Metabolism, Excretion) profile.
Based on the gathered literature, the following diagram illustrates the typical journey of a flavonoid glycoside like this compound through the human digestive system, highlighting key metabolic processes and transport mechanisms.
> This diagram outlines the general pathway for flavonoid glycoside absorption. Key stages include initial uptake in the small intestine, extensive metabolism in enterocytes and the liver, microbial transformation in the colon, and final excretion.
Given the current data gap, focused research on this compound should prioritize:
A key study developed a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous determination of Robinin and its aglycone, kaempferol, in human breast cancer cells (MCF-7) [1]. The validated parameters of this assay are summarized below.
| Parameter | Details/Value |
|---|---|
| Analytical Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Target Analytes | This compound and Kaempferol |
| Validated in Matrix | Human breast cancer MCF-7 cell lysates |
| Limit of Detection (LOD) | 0.1 ng/mL for both compounds |
| Precision (Intra- & Inter-day) | Coefficient of Variation (CV) < 10% for both compounds |
| Sample Preparation | Protein precipitation |
| Matrix Effect | Minimal; ratio of peak areas (matrix/mobile phase) close to 1 |
The following table summarizes experimental models and key findings from recent studies on this compound, which imply successful cellular uptake.
| Study Model | Treatments & Doses | Key Findings & Implications for Uptake |
|---|
| H9c2 Cardiomyocytes (in vitro) [2] | - Pre-treated with 50 µg/mL this compound for 24 h.
The study on pancreatic cancer cells further elucidated the molecular mechanism of this compound, which can be visualized in the following pathway diagram.
This compound acts by inhibiting the TLR2-PI3K-AKT signaling pathway [3].
Based on the assembled information, here is a suggested integrated workflow you could adapt for a this compound cellular uptake study:
Cell Culture & Treatment:
Sample Preparation:
Analysis via LC-MS/MS:
Functional Assays (To Correlate Uptake with Activity):
The data confirms that this compound is not only taken up by cells but also exerts significant pharmacological effects by modulating specific signaling pathways [2] [3]. The availability of a robust analytical method is a powerful tool for future research [1].
To fully characterize its pharmacokinetic profile, you could investigate:
The therapeutic potential of this compound primarily involves the TLR4/NF-κB signaling pathway and the Akt/GSK3β/Fyn-Nrf2 antioxidant pathway.
This compound modulates key pathways, inhibiting TLR4/NF-κB-driven inflammation and promoting Nrf2-mediated antioxidant response.
The table below summarizes the core biological activities and experimental evidence for this compound.
| Therapeutic Area | Key Findings | Experimental Models | Proposed Mechanisms |
|---|---|---|---|
| Anti-cancer [2] | Inhibited cell proliferation & migration; reduced expression of α-SMA, Snail, IL-6, TNF-α. | Human pancreatic cancer cell lines (Mia-PACA2, PANC-1); in vivo mouse model. | Inhibition of TLR2-PI3k-AKT signaling. |
| Cardioprotection [3] [4] | Reduced infarct size; improved hemodynamics (LVDP, LVEDP); attenuated ROS, ER stress, and apoptosis. | H9c2 cardiomyocytes; SD rat models of isoproterenol-induced injury and myocardial ischemia/reperfusion. | Activation of Akt/GSK3β/Fyn-Nrf2 pathway; inhibition of ER stress-mediated apoptosis. |
| Nephroprotection [5] | Counteracted renal dysfunction; improved oxidative stress markers and histology; reduced apoptosis. | Aldicarb-induced nephrotoxicity in male albino rats. | Modulation of TLR4/MyD88, HMGB1/RAGE, NF-κB pathway. |
| Anti-inflammation [6] [7] | Suppressed pro-inflammatory cytokines (TNF-α, IL-6); inhibited COX-2, LOX, NOS, PGE2, and VCAM-1. | Oxidized LDL-induced human Peripheral Blood Mononuclear Cells (hPBMCs). | Inhibition of TLR/NF-κB signaling; prevention of NF-κB p65 translocation. |
For researchers looking to replicate or build upon these foundational studies, here is a summary of key methodological details.
Foundational studies position this compound as a promising multi-target therapeutic candidate. Its efficacy in diverse disease models stems from targeting inflammation and oxidative stress. The immediate research focus should address its pharmacokinetic profile and low oral bioavailability to translate these promising preclinical findings into clinical applications.
Robinin (Kaempferol 3-O-robinoside-7-O-rhamnoside) exerts effects by modulating key signaling pathways. The table below summarizes its primary mechanisms and therapeutic implications.
| Therapeutic Area | Key Signaling Pathways Involved | Observed Effects of this compound | Therapeutic Potential/Implication |
|---|---|---|---|
| Cancer (Pancreatic) | TLR2 - PI3K - AKT [1] [2] | Inhibits cell proliferation & migration; attenuates EMT (↓α-SMA, ↓Snail) & inflammation (↓IL-6, ↓TNF-α) [1] [2] | Novel adjuvant therapy for pancreatic cancer [1] [2] |
| Inflammation (Atherosclerosis) | TLR2/4 - NF-κB [3] [4] | Inhibits pro-inflammatory cytokines (↓TNF-α, ↓IL-6, ↓MCP-1) and enzymes (↓COX, ↓LOX, ↓NOS) [3] [4] | Protective effect against ox-LDL induced inflammatory stress [3] [4] |
| Cardiovascular Disease | AKT/GSK3β; Modulation of ER Stress [5] [6] | Reduces oxidative stress & ER stress; inhibits apoptosis; improves cell viability [5] [6] | Potent cardioprotective agent against myocardial injury [5] |
The following tables consolidate key quantitative findings from experimental studies.
Table 2: In Vitro Anti-Cancer Effects in Pancreatic Cancer Cell Lines [1] [2]
| Cell Line | Assay Type | This compound Concentration | Key Quantitative Result (vs. Control) |
|---|---|---|---|
| Mia-PACA2 | Cell Proliferation (CCK-8) | 1 µM | Significant inhibition (P < 0.01) |
| PANC-1 | Cell Proliferation (CCK-8) | 1 µM | Significant inhibition (P < 0.01) |
| Mia-PACA2 | Wound Healing (Migration) | 1 µM | Significant inhibition of migration (P < 0.01) |
| PANC-1 | Wound Healing (Migration) | 1 µM | Significant inhibition of migration (P < 0.01) |
| Mia-PACA2 | Protein Expression (Western Blot) | 1 µM | Attenuated α-SMA, Snail, IL-6, TNF-α (P < 0.01) |
| PANC-1 | Protein Expression (Western Blot) | 1 µM | Attenuated α-SMA, Snail, IL-6, TNF-α (P < 0.01) |
Table 3: Cardioprotective Effects in H9c2 Cardiomyocytes and Rat Models [5]
| Model System | Inducing Agent | This compound Dose | Key Measured Outcomes |
|---|---|---|---|
| H9c2 Cells (In Vitro) | Isoproterenol (ISO) 100 µM | 50 µg/ml | Significantly reduced ROS generation and apoptosis; preserved cell viability [5] |
| H9c2 Cells (In Vitro) | H₂O₂ and Doxorubicin (DOX) | Not Specified | Decreased apoptotic rate; boosted anti-oxidative activity; inhibited ROS [6] |
| Rat (In Vivo) | Isoproterenol (ISO) | 50 mg/Kg | Reduced oxidative stress; modulated ER stress and apoptosis-related proteins [5] |
For researchers looking to replicate or build upon these findings, here are detailed methodologies for key assays.
1. Cell Proliferation and Cytotoxicity Assay (CCK-8)
2. Wound Healing (Scratch) Assay for Cell Migration
3. Western Blot Analysis for Protein Expression
The following diagrams illustrate the key molecular mechanisms of this compound, generated using Graphviz DOT language.
This compound inhibits TLR2/4, blocking downstream PI3K/AKT and NF-κB pathways to reduce cancer progression and inflammation [1] [3] [2].
This compound activates AKT/GSK3β signaling, which suppresses oxidative/ER stress and apoptosis to protect cardiomyocytes [5].
Current evidence supports this compound as a promising multi-target therapeutic agent. Future research should focus on:
This compound (kaempferol-3-O-robinoside-7-O-rhamnoside) is a flavonoid glycoside that serves as the major active constituent of the pharmaceutical preparation "Flaronin," which has received drug approval by the Russian and Georgian Ministries of Health for the treatment of kidney diseases complicated by azotemia [1]. This bioactive compound is primarily isolated from Astragalus falcatus Lam., a plant species widely distributed in Turkey, Caucasus, and the European part of the Russian Federation [1] [2]. This compound represents a phytochemical entity of significant pharmacological interest due to its diverse therapeutic activities, including hypotensive, anti-inflammatory, and diuretic effects, in addition to its ability to lower nitrogen and creatinine levels in blood [1].
Recent pharmacological investigations have expanded our understanding of this compound's potential therapeutic applications beyond its traditional uses. Studies demonstrate that this compound exhibits cardioprotective properties by attenuating cardiac oxidative stress-induced endoplasmic reticulum-dependent apoptosis through the AKT/GSK3β pathway [3]. Additionally, this compound shows nephroprotective potential against aldicarb-induced renal dysfunction via modulation of the TLR4/MyD88, HMGB1/RAGE, and NF-κB pathways [4]. The compound also displays anti-inflammatory effects in experimental arthritis models when combined with methotrexate [2]. These diverse pharmacological activities highlight the importance of developing robust analytical methods for the precise quantification of this compound in biological matrices to support pharmacokinetic studies and drug development efforts.
The development and validation of a specific, precise, and sensitive LC-MS/MS method for the simultaneous determination of this compound and its aglycone metabolite kaempferol in biological samples addresses a critical analytical need [1]. To the best of current scientific knowledge, this represents the first validated comprehensive method for simultaneous determination of this compound and kaempferol in biological fluids with the necessary sensitivity to evaluate concentrations from both in vitro and in vivo studies [1]. The method fulfills the essential requirements for bioavailability assessment and investigation of transporter protein roles in this compound's absorption profile.
The analytical methodology employs liquid chromatography-tandem mass spectrometry (LC-MS/MS), which combines the separation power of high-performance liquid chromatography with the mass analysis capabilities of triple quadrupole mass spectrometry [5]. This hyphenated technique offers high-throughput analysis, exceptional sensitivity, and excellent resolution for identifying and quantifying small molecules like this compound in complex biological matrices [5]. The LC-MS/MS platform provides the necessary specificity to distinguish this compound from its metabolic derivatives and endogenous matrix components, ensuring accurate quantification across the anticipated concentration ranges in biological samples.
Table 1: Validation parameters for the LC-MS/MS quantification of this compound and kaempferol in human breast cancer cells
| Validation Parameter | This compound | Kaempferol |
|---|---|---|
| Limit of Detection (LOD) | 0.1 ng/mL | 0.1 ng/mL |
| Linear Range | Not specified | Not specified |
| Intra-day Precision (CV%) | <10% | <10% |
| Inter-day Precision (CV%) | <10% | <10% |
| Matrix Effect | Minimal (ratio close to 1) | Minimal (ratio close to 1) |
| Application | This compound uptake studies in MCF-7 cells | Metabolic conversion studies |
The validation data demonstrate that the method exhibits exceptional sensitivity with a limit of detection of 0.1 ng/mL for both this compound and kaempferol in cell lysates [1]. The precision profiles of the assay, reflected by intra- and inter-day coefficients of variation of less than 10% for both compounds, meet the acceptance criteria for bioanalytical method validation [1]. Furthermore, careful evaluation of matrix effects revealed minimal interference, with the peak area ratio of investigated flavonoids spiked into blank sample extracts compared to those spiked into mobile phase being close to 1 [1]. To mitigate potential matrix effects further, the method employs a diverter valve to prevent the introduction of salts and other non-volatile components into the ion source, thereby enhancing analytical robustness and instrument stability [1].
The LC-MS/MS system operates using information-dependent acquisition (IDA) mode, which automatically switches between MS and MS/MS experiments [6]. In this mode, the instrument continuously collects survey MS scans (MS1) and triggers MS/MS fragmentation scans (MS2) when precursor ions exceed predefined intensity thresholds. This data acquisition strategy provides comprehensive spectral information for both quantification (based on precursor ion intensities or fragment ion intensities) and confirmation (based on product ion spectra). For targeted quantification, Multiple Reaction Monitoring (MRM) mode may be employed to enhance sensitivity and specificity by focusing on specific precursor-product ion transitions for this compound and kaempferol.
Table 2: Troubleshooting guide for common issues in this compound LC-MS/MS analysis
| Issue | Potential Causes | Recommended Solutions |
|---|---|---|
| Poor peak shape | Column degradation, inappropriate mobile phase pH, insufficient column equilibration | Replace column if necessary, adjust mobile phase pH, ensure adequate column equilibration |
| Signal suppression | Matrix effects, ion source contamination, inefficient ionization | Improve sample cleanup, optimize ion source parameters, use internal standards |
| Retention time shifts | Mobile phase composition variations, column temperature fluctuations, column aging | Prepare fresh mobile phases, ensure stable column temperature, replace aged column |
| Low sensitivity | Suboptimal MRM transitions, ion source problems, instrument calibration | Re-optimize MRM parameters, clean ion source, recalibrate instrument |
| High background noise | Contaminated mobile phases, sample carryover, dirty mass spectrometer | Use high-purity reagents, implement rigorous wash procedures, schedule instrument maintenance |
The validated LC-MS/MS method for this compound quantification has been successfully applied to investigate the cellular uptake and metabolic disposition of this compound in various experimental models [1]. In MCF-7 human breast cancer cells, the method enabled precise determination of intracellular this compound concentrations following exposure, providing insights into its bioavailability and cellular accumulation kinetics [1]. This application demonstrates the method's utility in studying the cellular pharmacology of this compound and its potential mechanisms of action in cancer models.
Beyond oncological applications, this compound quantification supports pharmacological studies across multiple therapeutic areas. Recent investigations have explored this compound's cardioprotective effects against isoproterenol-induced myocardial injury, where it attenuates cardiac oxidative stress-induced endoplasmic reticulum-dependent apoptosis through the AKT/GSK3β pathway [3]. In renal protection models, this compound demonstrates nephroprotective potential against aldicarb-induced renal dysfunction by modulating the TLR4/MyD88, HMGB1/RAGE, and NF-κB pathways [4]. Additionally, this compound's anti-inflammatory properties have been evaluated in experimental arthritis models, where it mildly enhances the reduction of inflammation when combined with methotrexate [2]. In all these applications, robust bioanalytical methods for this compound quantification are essential for establishing dose-response relationships, pharmacokinetic-pharmacodynamic correlations, and mechanistic understanding of its therapeutic effects.
Figure 1: Experimental workflow for LC-MS/MS quantification of this compound in biological samples
These application notes provide a comprehensive framework for the reliable quantification of this compound in biological matrices using LC-MS/MS technology. The validated method offers exceptional sensitivity with a limit of detection of 0.1 ng/mL, high precision with intra- and inter-day coefficients of variation below 10%, and minimal matrix effects, making it suitable for both in vitro and in vivo pharmacological studies [1]. The detailed protocols for sample preparation, chromatographic separation, mass spectrometric detection, and data processing ensure method robustness and reproducibility across different laboratory settings.
The pharmacological applications highlighted demonstrate the value of this bioanalytical method in advancing our understanding of this compound's therapeutic potential across multiple disease areas, including cancer, cardiovascular disorders, renal diseases, and inflammatory conditions [1] [3] [4]. As research on flavonoid-based therapeutics continues to expand, this validated LC-MS/MS method will serve as an essential tool for characterizing the pharmacokinetic properties, biotransformation pathways, and exposure-response relationships of this compound, ultimately supporting its development as a promising therapeutic agent from natural product origins.
Understanding the fundamental chemical properties of robinin is crucial for selecting appropriate separation and storage conditions.
| Property | Specification |
|---|---|
| CAS Number | 301-19-9 [1] |
| Molecular Formula | C₃₃H₄₀O₁₉ [1] |
| Molecular Weight | 740.7 g/mol [1] |
| Chemical Name | 5-hydroxy-2-(4-hydroxyphenyl)-7-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one [1] |
| Appearance | Yellow powder [1] |
| Solubility | Soluble in hot water [1] |
| Storage | Desiccate at -20°C [1] |
This protocol is adapted from a method developed for the simultaneous determination of this compound and its aglycone, kaempferol, in human breast cancer cells (MCF-7) [2] [3]. It is suitable for quantifying intracellular concentrations in cellular uptake studies.
The workflow for sample preparation and analysis is as follows:
The table below summarizes the key operational parameters for the LC-MS/MS system.
| Parameter | Specification |
|---|---|
| HPLC Column | C18 column [2] [3] |
| Mobile Phase | A: Water with 0.025% formic acid & 1mM ammonium formate B: Acetonitrile with 0.025% formic acid [2] [3] | | Ionization Mode | Negative electrospray ionization (TurboIonspray) [2] [3] | | Scan Mode | Multiple Reaction Monitoring (MRM) [2] [3] | | Calibration Range | 1 to 250 ng/mL (for both this compound and kaempferol) [2] [3] | | Limit of Detection (LOD) | 0.1 ng/mL (in cell lysate) [2] [3] |
The method has been validated with the following performance characteristics [2] [3]:
While LC-MS/MS is the primary technique for quantification, other methods play a role in the broader characterization of this compound and its effects.
This compound shows promising therapeutic potential in preclinical research, which drives the need for reliable analytical protocols.
| Therapeutic Area | Proposed Mechanism of Action | Experimental Models |
|---|---|---|
| Pancreatic Cancer | Inhibits TLR2-PI3k-AKT signaling pathway, suppressing proliferation, epithelial-mesenchymal transition (EMT), and inflammation [4]. | Mia-PACA2 and PANC-1 human pancreatic cancer cell lines; mouse models [4]. |
| Cardioprotection | Attenuates Doxorubicin-induced cardiotoxicity by modulating the TGF-β1/Smad signaling pathway [1]. | Sprague Dawley rat model [1]. |
| Anti-inflammatory | Inhibits ox-LDL induced inflammation in human peripheral blood mononuclear cells (hPBMCs) via the TLR4-NF-κB pathway [1]. | In vitro cultures of hPBMCs from healthy volunteers [1]. |
The signaling pathway through which this compound exerts anti-cancer effects in pancreatic cancer can be summarized as follows:
The table below summarizes the key parameters for this compound analysis based on current literature.
| Parameter | Specification | Reference / Source |
|---|---|---|
| Molecular Weight | 740.66 Da | [1] [2] [3] |
| CAS Number | 301-19-9 | [1] |
| Purity (Commercial) | ≥ 90.0% (HPLC) | [1] [4] |
| Solubility | Soluble in DMSO | [2] [3] |
| Storage (as powder) | Store at room temperature or as per manufacturer's instructions | [2] |
| Primary Analytical Technique | High-Performance Liquid Chromatography (HPLC) | [1] |
Here are detailed methodologies for studying this compound's biological effects, based on recent experiments.
This protocol assesses this compound's protective effects against toxin-induced kidney damage [1].
1. Animal Model
2. Dosing and Treatment Groups
3. Sample Collection and Analysis
This protocol evaluates this compound's ability to protect cardiomyocytes from Isoproterenol (ISO)-induced damage [5].
1. Cell Culture
2. Treatment
3. Assessment of Cytoprotection
This protocol tests this compound's anti-tumor effects on pancreatic cancer cell lines [2] [3].
1. Cell Culture
2. Cell Proliferation (CCK-8 Assay)
3. Cell Migration (Wound Healing Assay)
4. Molecular Mechanism Analysis
Research indicates that this compound exerts its effects through multiple signaling pathways. The following diagram synthesizes its key mechanisms as reported in the provided studies.
Robinin (kaempferol-3-O-robinoside-7-O-rhamnoside) is a flavonoid glycoside naturally occurring in various plant species including Astragalus falcatus Lem. and Vigna unguiculata (purple cowpea) [1] [2] [3]. This bioactive compound has attracted significant scientific interest due to its diverse pharmacological properties, including anti-inflammatory, antioxidant, and potential anticancer activities. With a molecular weight of 740.66 Da, this compound features a kaempferol aglycone core linked to multiple sugar moieties, which influences its bioavailability and biological activity [2] [3]. The compound's unique chemical structure contributes to its interaction with key cellular signaling pathways, particularly in cancer cells. While this compound has demonstrated cardioprotective and nephroprotective effects in various disease models, its potential applications in oncology—especially in breast cancer research—represent an emerging area of investigation [4] [5] [6].
Breast cancer remains a significant global health challenge, with limited treatment options for advanced and metastatic disease. The development of novel therapeutic agents that target specific molecular pathways in cancer cells while minimizing damage to normal tissues is crucial for improving patient outcomes. This compound's multimodal mechanism of action, including its interactions with Toll-like receptor signaling and oxidative stress response pathways, positions it as a promising candidate for further investigation in breast cancer models [7] [8] [2]. These application notes provide detailed methodologies and experimental protocols for studying this compound in human breast cancer systems, enabling researchers to explore its potential anticancer properties.
Accurate quantification of this compound and its metabolite kaempferol in biological matrices is essential for pharmacokinetic and cellular uptake studies. The following validated method enables simultaneous determination of both compounds in MCF-7 human breast cancer cell lysates [1]:
Sample Preparation: Harvest MCF-7 cells after treatment and lyse using protein precipitation with ice-cold acetonitrile. Centrifuge at 14,000 × g for 15 minutes at 4°C. Transfer the supernatant and evaporate under nitrogen stream. Reconstitute the residue in 100 μL mobile phase for LC-MS/MS analysis [1].
Chromatographic Conditions: Utilize a reverse-phase C18 column (150 × 2.1 mm, 5 μm) maintained at 25°C. Employ a binary mobile phase consisting of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile. Apply the following gradient elution: 0-2 min: 10% B, 2-15 min: 10-90% B, 15-17 min: 90% B, 17-19 min: 90-10% B, with a flow rate of 0.3 mL/min and injection volume of 10 μL [1] [9].
Mass Spectrometric Detection: Operate the triple quadrupole mass spectrometer with electrospray ionization (ESI) in negative mode. Use multiple reaction monitoring (MRM) for specific transitions: this compound (m/z 739.2 → 285.1) and kaempferol (m/z 285.0 → 117.0). Optimize source parameters as follows: capillary voltage 3.0 kV, source temperature 150°C, desolvation temperature 350°C, cone gas flow 50 L/h, and desolvation gas flow 800 L/h [1].
Method Validation: The assay demonstrates excellent sensitivity with a limit of detection of 0.1 ng/mL for both this compound and kaempferol. The method shows precision and accuracy with intra- and inter-day coefficients of variation below 10% across quality control samples. Matrix effects are minimal, with a ratio of peak areas close to 1 when comparing spiked mobile phase to spiked blank matrix extracts [1].
Table 1: Validation Parameters for LC-MS/MS Analysis of this compound and Kaempferol in MCF-7 Cell Lysates
| Parameter | This compound | Kaempferol |
|---|---|---|
| LOD (ng/mL) | 0.1 | 0.1 |
| Linear range (ng/mL) | 0.5-500 | 0.5-500 |
| Intra-day CV (%) | <10 | <10 |
| Inter-day CV (%) | <10 | <10 |
| Matrix effect ratio | ~1 | ~1 |
| Recovery (%) | >85 | >85 |
To evaluate this compound uptake in MCF-7 human breast cancer cells, follow this standardized protocol:
Cell Culture: Maintain MCF-7 cells in RPMI 1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ atmosphere. Culture cells to 80-90% confluence before experimentation [1] [9].
Treatment and Harvest: Treat cells with this compound at desired concentrations (typically 1-100 μM) for specified time points. Remove treatment medium and wash cells three times with ice-cold phosphate-buffered saline (PBS) to eliminate extracellular compound. Harvest cells using trypsinization followed by centrifugation at 1,000 × g for 5 minutes [1].
Sample Processing: Lyse cell pellets using repeated freeze-thaw cycles or sonication in appropriate buffer. Precipitate proteins with acetonitrile (1:3 v/v ratio), vortex for 1 minute, and centrifuge at 14,000 × g for 15 minutes. Collect supernatant for analysis using the validated LC-MS/MS method [1] [9].
Data Analysis: Calculate intracellular concentrations using a standard curve generated in blank cell lysates. Normalize values to total cellular protein content determined by BCA assay. Express results as ng of compound per mg of cellular protein [1].
Evaluation of this compound's effects on breast cancer cell proliferation and viability provides crucial information for understanding its potential anticancer properties. The following comprehensive approach enables thorough assessment of cellular responses:
Cell Viability Assay (CCK-8 Method): Seed MCF-7 cells in 96-well plates at a density of 5 × 10³ cells/well and allow to adhere overnight. Treat cells with varying concentrations of this compound (typically 1-100 μM) for 24-72 hours. Add 10 μL of CCK-8 solution to each well and incubate for 2-4 hours at 37°C. Measure absorbance at 450 nm using a microplate reader. Calculate percentage viability relative to vehicle-treated controls [7] [9].
Clonogenic Survival Assay: Plate MCF-7 cells at low density (200-500 cells/well) in 6-well plates and allow to adhere. Treat with this compound at desired concentrations for 24 hours, then replace with fresh drug-free medium. Culture for 10-14 days to allow colony formation. Fix colonies with methanol and stain with 0.5% crystal violet. Count colonies containing >50 cells and calculate plating efficiency and surviving fraction [7].
Cell Migration Assessment (Wound Healing Assay): Culture MCF-7 cells to full confluence in 12-well plates. Create a uniform scratch using a 200 μL pipette tip. Wash cells to remove debris and add fresh medium containing this compound at selected concentrations. Capture images at 0, 12, and 24 hours at the same location. Measure wound area using image analysis software (e.g., ImageJ) and calculate percentage wound closure [7].
Table 2: Experimental Parameters for Cellular Efficacy Studies of this compound
| Assay Type | Cell Density | This compound Concentration Range | Incubation Time | Key Endpoints |
|---|---|---|---|---|
| CCK-8 Viability | 5 × 10³ cells/well | 1-100 μM | 24-72 hours | IC₅₀ value, % viability |
| Clonogenic Survival | 200-500 cells/well | 0.1-50 μM | 24 hours + 10-14 days culture | Surviving fraction, plating efficiency |
| Wound Healing Migration | Full confluence | 1-50 μM | 0, 12, 24 hours | % Wound closure, migration rate |
| Apoptosis (AO/EtBr) | 2 × 10⁵ cells/well | 10-100 μM | 24-48 hours | Apoptotic index, nuclear morphology |
Understanding this compound's effects on programmed cell death pathways provides insight into its mechanism of action in breast cancer cells:
Apoptosis Detection by AO/EtBr Staining: Seed MCF-7 cells in 96-well plates at 2 × 10⁵ cells/well and treat with this compound for 24-48 hours. Stain cells with acridine orange/ethidium bromide (AO/EtBr) solution (100 μg/mL each in PBS) for 5 minutes. Wash with PBS and examine using fluorescence microscopy. Count a minimum of 500 cells per treatment group and classify as viable (green nuclei with organized structure), early apoptotic (green nuclei with condensed chromatin), late apoptotic (orange nuclei with condensed chromatin), or necrotic (orange nuclei with normal structure) [4].
Reactive Oxygen Species (ROS) Detection: Culture MCF-7 cells in black 96-well plates with clear bottoms. Treat with this compound for desired time points. Load cells with 10 μM DCFH₂-DA for 20 minutes at 37°C in the dark. Wash with PBS and measure fluorescence intensity using a microplate reader (excitation 485 nm, emission 535 nm). Express results as fold change relative to untreated controls [4].
This compound exerts significant effects on Toll-like receptor signaling pathways, particularly through TLR2 inhibition, which represents a key mechanism for its potential anticancer activity. The following experimental approaches enable comprehensive investigation of this mechanism:
Western Blot Analysis of Signaling Proteins: Harvest this compound-treated MCF-7 cells and lyse in RIPA buffer containing protease and phosphatase inhibitors. Determine protein concentration using BCA assay. Separate 20-30 μg of protein by SDS-PAGE and transfer to PVDF membranes. Block with 5% non-fat milk and incubate with primary antibodies against TLR2, PI3K-p85α, phosphorylated AKT (Ser473), total AKT, and β-actin overnight at 4°C. Incubate with appropriate HRP-conjugated secondary antibodies and detect using enhanced chemiluminescence. Quantify band intensities using densitometry software [7] [8].
Gene Expression Analysis by qRT-PCR: Extract total RNA from treated cells using TRIzol reagent according to manufacturer's instructions. Treat with DNase I and reverse transcribe 2 μg RNA using MMLV reverse transcriptase. Perform quantitative PCR using SYBR Green Master Mix on an ABI 7900 RT-PCR system. Use the following primer sequences: TLR2 (Forward: ATCCTCCAATCAGGCTTCTCT, Reverse: GGACAGGTCAAGGCTTTTTACA), with GAPDH as reference gene. Calculate relative expression using the 2^(-ΔΔCt) method [7].
TLR2 Pathway Rescue Experiments: To confirm TLR2-specific mechanisms, pre-treat MCF-7 cells with the TLR2 agonist CU-T12-9 (1-5 μg/mL) for 1 hour before this compound treatment. Assess downstream effects on proliferation, migration, and signaling pathway activation using the methods described above [7].
The following diagram illustrates the molecular mechanism by which this compound modulates the TLR2-PI3K-AKT signaling pathway in breast cancer cells:
Beyond TLR2 signaling, this compound influences several additional pathways relevant to breast cancer pathogenesis:
Nrf2 Antioxidant Pathway Modulation: this compound activates the Nrf2 antioxidant response pathway, which may contribute to its cytoprotective effects in non-cancerous cells. To evaluate this mechanism in breast cancer models, perform Western blot analysis of Nrf2, HO-1, and NQO1 expression in this compound-treated cells. Additionally, measure antioxidant response element (ARE) luciferase reporter activity to confirm pathway activation [5].
TGF-β Signaling Inhibition: this compound demonstrates inhibitory effects on transforming growth factor-beta (TGF-β) signaling, which plays complex roles in cancer progression and metastasis. Assess TGF-β pathway modulation by measuring Smad2/3 phosphorylation and nuclear translocation in this compound-treated breast cancer cells [2] [3].
Endoplasmic Reticulum Stress Response: this compound modulates endoplasmic reticulum (ER) stress pathways, affecting cell survival under stress conditions. Evaluate ER stress markers including GRP78, CHOP, and caspase-12 activation in this compound-treated breast cancer cells using Western blot analysis [4] [5].
The experimental data generated using these protocols supports several promising research applications for this compound in breast cancer investigation:
Combination Therapy Development: this compound's multimodal mechanism of action supports its investigation in combination therapies. Preclinical studies demonstrate potential for combining this compound with conventional chemotherapeutic agents, potentially enhancing efficacy while reducing treatment-related toxicities [2] [3]. The compound's TLR2 inhibitory activity may be particularly valuable in countering cancer stem cell populations that contribute to treatment resistance and disease recurrence [7] [8].
Metastasis Prevention Strategies: Given this compound's effects on epithelial-mesenchymal transition (EMT) markers and migration pathways, it represents a promising candidate for investigating metastasis prevention in aggressive breast cancer subtypes. The compound's ability to modulate TGF-β signaling and inhibit MMP expression supports its potential application in controlling cancer invasion and dissemination [7] [2].
TNBC-Specific Targeted Approaches: Triple-negative breast cancer (TNBC) frequently exhibits elevated TLR2 expression, which correlates with poor prognosis and treatment resistance. This compound's TLR2 inhibitory activity positions it as a particularly relevant investigational agent for TNBC, where current treatment options remain limited [7] [8]. Research should focus on validating this compound's efficacy in TNBC patient-derived xenograft models and evaluating biomarkers for patient stratification.
These comprehensive application notes and experimental protocols provide researchers with standardized methodologies for investigating this compound in human breast cancer models. The detailed procedures cover analytical quantification, cellular efficacy assessment, and mechanistic studies, enabling robust evaluation of this compound's potential anticancer properties. The TLR2-PI3K-AKT pathway emerges as a primary mechanism of action, while additional targets including Nrf2 and TGF-β signaling contribute to its multimodal activity.
Future research directions should prioritize combination therapy strategies, investigation in triple-negative breast cancer models, and thorough assessment of this compound's effects on cancer stem cell populations. Additionally, advanced formulation approaches may address challenges related to bioavailability and tissue distribution. Through systematic application of these protocols, researchers can generate comparable, reproducible data to advance our understanding of this compound's potential role in breast cancer management.
This compound (molecular weight: 740.66 Da) is a flavonoid glycoside compound consisting of the aglycone kaempferol connected to three sugar moieties: two glucose molecules and one rhamnose. This natural product has gained significant research interest due to its diverse biological activities, including anti-inflammatory, anti-cancer, cardioprotective, and nephroprotective properties. Recent studies have demonstrated that this compound exerts its anti-cancer effects primarily through TLR2 inhibition in pancreatic cancer cells and modulation of oxidative stress pathways in cardiovascular and renal models. The cellular uptake of this compound is a critical determinant of its therapeutic efficacy, yet standardized protocols for investigating its internalization remain limited in the current literature.
The mechanistic basis for this compound's activity involves interference with key signaling pathways, particularly the TLR2-PI3K-AKT pathway in cancer cells and TLR4/MyD88/HMGB1/RAGE/NF-κB pathways in inflammatory models. Understanding this compound cellular uptake is essential for optimizing its delivery and therapeutic potential across different cell types and disease models. These application notes provide detailed methodologies for investigating this compound cellular uptake, building upon established approaches for flavonoid compounds and incorporating specific experimental parameters from recent this compound studies.
Careful experimental design is essential for obtaining reliable and reproducible data on this compound cellular uptake. The following parameters must be standardized across experiments to ensure valid results and appropriate interpretation:
Table 1: Key Experimental Parameters for this compound Cellular Uptake Studies
| Parameter | Recommended Range | Notes |
|---|---|---|
| This compound concentration | 1-50 μM | 50 μg/mL ≈ 67.5 μM; use dose-response within this range |
| Treatment duration | 2-24 hours | Time-course recommended for kinetic analysis |
| Cell density | 1×10⁵ cells/well (96-well) | Adjust based on cell size and doubling time |
| Serum conditions | 0-10% FBS | Serum may influence uptake kinetics |
| Temperature controls | 4°C vs 37°C | Essential for mechanism determination |
| Wash steps | 3× with cold PBS | Minimize non-specific binding |
Several methodologies can be employed to quantify this compound cellular uptake, each with specific advantages and limitations:
Proper cell culture techniques are fundamental to obtaining reproducible uptake data. The following procedures outline standardized methods for maintaining relevant cell lines used in this compound studies:
Table 2: Experiment-Specific this compound Treatment Conditions from Literature
| Cell Type | This compound Concentration | Treatment Duration | Primary Findings | Citation |
|---|---|---|---|---|
| H9c2 cardiomyocytes | 50 μg/mL (~67.5 μM) | 24 hours | Significant reduction in ISO-induced ROS and apoptosis | [1] |
| Pancreatic cancer cells (Mia-PACA2, PANC-1) | 1 μM | 24-72 hours | Inhibition of proliferation and migration via TLR2-PI3K-AKT | [2] |
| In vivo rat model | 50 mg/kg | 14 days | Nephroprotective effects against aldicarb toxicity | [3] |
The following protocol adapts established methods for nanoparticle uptake to this compound studies, leveraging its intrinsic fluorescence properties:
Various normalization approaches ensure accurate interpretation of uptake data:
The optical density (OD) of cell solutions can serve as a rapid, non-destructive proxy for cell concentration when properly calibrated, as demonstrated in nanoparticle uptake studies [4]. This method requires initial validation against direct cell counting for each cell type.
Understanding the cellular pathways responsible for this compound internalization is essential for predicting its bioavailability and potential drug-drug interactions:
This compound modulates multiple signaling pathways, which can be investigated through the following approaches:
Western Blotting:
Reverse Phase Protein Array (RPPA):
The following diagram illustrates the key signaling pathways modulated by this compound treatment based on current literature:
Diagram 1: Signaling pathways modulated by this compound treatment. In cancer cells, this compound primarily inhibits TLR2-PI3K-AKT signaling, while in renal and cardiovascular cells it targets TLR4/MyD88 and HMGB1/RAGE pathways, ultimately reducing inflammation, apoptosis, and proliferation.
Common challenges in this compound cellular uptake studies and recommended solutions:
Table 3: Troubleshooting Guide for this compound Uptake Experiments
| Problem | Potential Causes | Solutions |
|---|---|---|
| High background signal | Incomplete washing, compound adsorption | Increase wash steps to 3× with cold PBS, include blank wells without cells |
| High variability between replicates | Inconsistent cell seeding, uneven dosing | Standardize cell counting method, pre-mix treatment solutions |
| Poor uptake signal | Low concentration, short exposure time | Increase concentration (up to 50 μM), extend incubation time to 24 hours |
| Cellular toxicity | Excessive concentration, solvent toxicity | Verify DMSO ≤0.1%, perform viability assay to determine safe range |
| Non-linear standard curve | Fluorescence quenching, compound aggregation | Prepare fresh solutions, verify solubility, use appropriate solvent controls |
These application notes provide comprehensive methodologies for investigating this compound cellular uptake across different experimental systems. The protocols integrate specific parameters from recent this compound studies with established approaches for flavonoid uptake characterization. Standardization of these methods will enhance reproducibility and enable direct comparison of findings across research groups. As this compound continues to show promise as a therapeutic agent for multiple conditions, understanding its cellular uptake mechanisms and kinetics becomes increasingly important for rational drug development and optimization.
The following tables summarize the key quantitative data and methodologies used in recent robinin studies.
Table 1: this compound Preparation for In Vitro Cell Culture Studies This table outlines how this compound is prepared and applied in laboratory cell experiments.
| Aspect | Description |
|---|---|
| Source | Purchased from commercial suppliers (e.g., MCE[ citation:7]; Sigma-Aldrich[ citation:1]). |
| Physical Form | Powder[ citation:7]. |
| Solvent | Dissolved in Dimethyl Sulfoxide (DMSO)[ citation:7]. |
| Storage | Specific storage conditions for the stock solution are not detailed in the provided literature. |
| Working Concentrations | Pancreatic Cancer Cells: 500 nM, 1 µM, 5 µM, and 10 µM[ citation:7]. Cardiac H9c2 Cells: 50 µg/mL[ citation:1]. | | Treatment Duration | 24 hours[ citation:7]. |
Table 2: this compound Preparation for In Vivo Animal Studies This table describes the preparation and administration of this compound in animal models.
| Aspect | Description |
|---|---|
| Animal Model | Male Sprague-Dawley rats[ citation:8]. |
| Dosage | 50 mg/kg body weight[ citation:8]. |
| Route of Administration | Administered via gastric irrigation (oral gavage)[ citation:7][ citation:8]. |
| Treatment Duration | Two weeks[ citation:8]. |
| Formulation | The specific vehicle used for dissolution (e.g., saline, carboxymethyl cellulose) is not specified in the provided excerpts. |
The diagram below illustrates a general workflow for evaluating this compound's effects in cell culture, based on methodologies from the search results.
An overview of the typical in vitro experimental workflow used to investigate this compound's bioactivity.[ citation:1][ citation:7]
Research indicates that this compound exerts its effects by modulating specific cellular signaling pathways. The following diagram synthesizes these key mechanisms.
Proposed molecular mechanisms of this compound, highlighting its role in cardioprotection and anticancer activity.[ citation:7][ citation:8]
This compound (kaempferol-3-O-robinoside-7-O-rhamnoside) is a pharmacologically active flavonoid glycoside found in various plant species including Robinia pseudoacacia (black locust) and creeping oxalis (Oxalis corniculata). This compound has garnered significant research interest due to its potential therapeutic applications, particularly in cancer research where it has been studied in human breast cancer cell lines. The compound's chemical structure consists of a kaempferol aglycone with two sugar moieties, creating a separation challenge due to its polarity and similarity to other flavonoid glycosides. Recent studies have also identified this compound as a marker compound in standardized extracts, with products like NEPROBIN (a Ganoderma lucidum and Robinia pseudoacacia flower extract complex) containing approximately 10 mg/g ± 20% this compound, highlighting the need for reliable separation and quantification methods for quality control in nutraceutical and pharmaceutical applications [1].
The chromatographic separation of this compound presents several technical challenges that require specialized methodologies. As a flavonoid glycoside, this compound exhibits intermediate polarity and must be separated from structurally similar compounds including its aglycone (kaempferol), related flavonoids, and plant matrix components. Efficient separation requires careful optimization of extraction procedures, chromatographic conditions, and detection parameters to achieve accurate quantification, particularly in complex biological matrices. The following application notes provide detailed protocols for the extraction, separation, quantification, and preparative purification of this compound to support research and development activities across multiple disciplines including pharmaceutical sciences, natural products chemistry, and metabolomics [2] [3].
Efficient extraction of this compound from plant materials requires optimization of multiple parameters to maximize yield while minimizing co-extraction of interfering compounds. For this compound extraction from Robinia pseudoacacia flowers, the optimized protocol utilizes 50% ethanol as the extraction solvent, which provides an ideal balance between extraction efficiency and selectivity. The plant material should be first freeze-dried and ground to a homogeneous particle size of approximately 0.6 mm to increase surface area while avoiding extremely fine powder that can cause filtration issues. The extraction is performed using a mass ratio of plant material to solvent between 1% and 13% (w/v), with temperature control between 10°C and 40°C to prevent thermal degradation while maintaining efficient extraction kinetics. Agitation at approximately 550 rpm for 1-24 hours ensures thorough mixing, with longer extraction times generally yielding higher amounts until equilibrium is reached [4] [1].
Following extraction, filtration and concentration steps are critical for obtaining a clean extract suitable for chromatographic analysis. The plant material is removed by filtration through a nylon mesh, and the extract is concentrated under vacuum at temperatures below 40°C to prevent degradation of heat-sensitive compounds. During concentration, the reduction in ethanol content can lead to precipitation of less water-soluble compounds, resulting in the formation of two phases: a brown liquid aqueous phase (S) containing polar compounds and a yellow solid phase (D) containing less polar compounds including this compound. These phases can be separated by centrifugation at 10,000 rpm for 10 minutes, after which both phases are dried under vacuum for further analysis or purification [4].
An alternative extraction method specifically developed for this compound isolation from creeping oxalis (Oxalis corniculata) involves a multi-step process utilizing solvent partitioning to pre-concentrate the target compound before chromatographic separation. The dried plant material is first extracted with methanol using maceration or reflux extraction. The methanolic extract is then concentrated and partitioned between ethyl acetate and water, with this compound preferentially partitioning into the ethyl acetate phase. This phase is collected, concentrated, and further purified through silica gel chromatography using a chloroform-methanol gradient elution to enrich the this compound fraction before final chromatographic purification [3]. This approach demonstrates how solvent selection and partitioning can be leveraged to selectively concentrate this compound from complex plant matrices, potentially reducing the chromatographic burden in subsequent purification steps.
Table 1: Optimized Extraction Conditions for this compound from Various Plant Sources
| Parameter | *Robinia pseudoacacia* Flowers | Oxalis corniculata | *Robinia pseudoacacia* Wood |
|---|---|---|---|
| Optimal Solvent | 50% ethanol | Methanol, then ethyl acetate partitioning | Ethanol-water mixtures (varying ratios) |
| Temperature | 10-40°C | Not specified | Room temperature to 40°C |
| Extraction Time | 1-24 hours | Not specified | 18-24 hours |
| Solid-Liquid Ratio | 1-13% (w/v) | Not specified | 5-10% (w/v) |
| Key Advantages | High yield, low degradation | Selective pre-concentration | Adaptable for scale-up |
The development and validation of a highly sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of this compound and its aglycone kaempferol in biological matrices represents a significant advancement in the analytical characterization of this compound. The method employs a C18 reversed-phase column with a mobile phase consisting of (A) water with 0.025% formic acid and 1 mM ammonium formate and (B) acetonitrile with 0.025% formic acid. The inclusion of acid and buffer in the mobile phase enhances chromatographic performance by suppressing ionization of silanol groups and improving peak shape through ion pairing. The method utilizes gradient elution to achieve optimal separation of this compound from kaempferol and internal standards (rutin for this compound and fisetin for kaempferol), with a total run time optimized for high-throughput applications [2].
This validated method demonstrates exceptional performance with a limit of detection of 0.1 ng/mL for both this compound and kaempferol in cell lysate matrices. The calibration curves show excellent linearity from 1 to 250 ng/mL (r > 0.999) for each compound, covering the physiologically relevant concentration range for cellular uptake studies. The method exhibits high precision and accuracy with intra- and inter-day coefficients of variation less than 10% and accuracies within 11%. The application of this method to this compound cellular uptake studies in MCF-7 human breast cancer cells has demonstrated its utility for quantifying intracellular concentrations, providing valuable pharmacokinetic data for drug development applications [2].
For quality control applications where mass spectrometry detection may not be available, a robust high-performance liquid chromatography with diode array detection (HPLC-DAD) method has been developed and validated for the quantification of this compound in plant extracts and formulated products. The method employs a C18 column (150 mm × 4.6 mm, 5 μm particle size) maintained at 25°C with a mobile phase flow rate of 1 mL/min. The mobile phase consists of (A) 0.1% formic acid in water and (B) 0.1% formic acid in a 50:50 mixture of methanol and acetonitrile. The use of a binary solvent system comprising both methanol and acetonitrile provides optimal selectivity for separating this compound from complex matrix components [4] [1].
The gradient elution program is optimized as follows: 0-15 min: 5%-25% B, 15-24 min: 25%-100% B, followed by re-equilibration at 5% B for 10 minutes before the next injection. Detection is performed using a DAD with monitoring at 280 nm (λmax for dihydrorobinetin, a related compound), 310 nm (equivalent absorbance of dihydrorobinetin and robinetin), and 366 nm (λmax for robinetin). For this compound specifically, monitoring at 280 nm provides optimal sensitivity. This method has been successfully applied to the quantification of this compound in the NEPROBIN complex, with a reported content of 10.00 mg/g ± 20% this compound, demonstrating its applicability to quality control of standardized extracts [1].
Table 2: Analytical Method Parameters for this compound Quantification
| Parameter | LC-MS/MS Method (Biological Samples) | HPLC-DAD Method (Quality Control) |
|---|---|---|
| Column | C18 column | Altima C18 (150 mm × 4.6 mm, 5 μm) |
| Mobile Phase | A: Water with 0.025% formic acid, 1 mM ammonium formate; B: Acetonitrile with 0.025% formic acid | A: 0.1% formic acid in water; B: 0.1% formic acid in methanol/acetonitrile (50/50) |
| Gradient Program | Not specified in detail | 0-15 min: 5%-25% B; 15-24 min: 25%-100% B; 24-25 min: 100%-5% B; hold 10 min |
| Detection | Tandem MS, negative ion mode | DAD: 280 nm, 310 nm, 366 nm |
| LOD/LOQ | LOD: 0.1 ng/mL | Not specified |
| Linear Range | 1-250 ng/mL (r > 0.999) | Not specified |
| Application | Cellular uptake studies in MCF-7 cells | Quality control of plant extracts and formulations |
Centrifugal Partition Chromatography (CPC) has emerged as a powerful technique for the preparative-scale purification of this compound and related flavonoids from plant materials. CPC is a liquid-liquid partition method that utilizes two immiscible solvent systems without a solid stationary phase, offering significant advantages over traditional solid-support chromatography including no irreversible adsorption, higher sample loading capacity, quantitative recovery, and lower solvent consumption. The successful purification of this compound and its structural analog dihydrorobinetin from Robinia pseudoacacia wood has been demonstrated using CPC, with the method successfully scaled up from analytical to preparative scale using a 200 mL column capable of purifying over 1.3 grams of compound in a single run [4].
The critical optimization parameters for CPC purification of this compound include the selection of an appropriate biphasic solvent system, rotation speed, flow rate, and injection volume. The solvent system must provide an ideal partition coefficient (K) for this compound (typically between 0.5 and 3.0), with the Arizona system (comprising heptane, ethyl acetate, methanol, and water in varying proportions) often providing suitable separation for flavonoids. The rotation speed (generally 1200-1800 rpm) generates the centrifugal field necessary to retain the stationary phase, while the flow rate and injection volume are optimized to maximize resolution while maintaining acceptable separation time. The method development typically begins with analytical-scale CPC to identify optimal conditions before transfer to preparative scale, ensuring efficient use of materials and time [4].
For laboratory-scale purification where CPC instrumentation may not be available, flash chromatography on silica gel provides a viable alternative for this compound purification. The method developed for this compound isolation from creeping oxalis employs a silica gel stationary phase with a chloroform-methanol gradient elution system. The crude extract, pre-concentrated by ethyl acetate partitioning, is loaded onto the column in a minimal volume of solvent, and fractions are collected and monitored by TLC or HPLC. This compound typically elutes at chloroform:methanol ratios between 8:2 and 7:3 (v/v), with final purification possibly requiring a second chromatographic step or crystallization to achieve high purity [3]. While this method offers the advantage of requiring only standard laboratory equipment, it generally provides lower recovery and resolution compared to CPC, particularly for larger-scale purifications.
Figure 1: Workflow for Preparative Purification of this compound from Plant Materials
The validated LC-MS/MS method for this compound quantification has enabled sophisticated cellular uptake studies that provide critical information for its development as a therapeutic agent. In application studies using MCF-7 human breast cancer cells, the method has demonstrated sufficient sensitivity to quantify intracellular this compound concentrations following exposure, providing insights into its cellular pharmacokinetics. These studies typically involve incubation of cells with this compound for specified time periods, followed by washing to remove extracellular compound, cell lysis, and sample preparation prior to LC-MS/MS analysis. The ability to simultaneously quantify this compound and its aglycone kaempferol provides valuable information about metabolic stability and intracellular biotransformation, which are critical parameters in drug development [2].
The implementation of this analytical method in cellular studies requires careful attention to sample preparation techniques specific to biological matrices. Cell pellets are typically lysed using appropriate buffers, with protein precipitation using organic solvents such as acetonitrile or methanol employed to remove interfering proteins. The addition of internal standards (rutin for this compound and fisetin for kaempferol) prior to sample preparation corrects for variability in extraction efficiency and matrix effects. The robustness of the method has been demonstrated through precision and accuracy measurements in cell lysate matrices, with coefficients of variation less than 10% meeting accepted criteria for bioanalytical method validation [2].
While not directly applied to this compound in the available literature, advanced proteomic profiling techniques represent potential future applications for understanding this compound's mechanism of action at the molecular level. Methods such as Photoactivation-Dependent Proximity Labeling (PDPL) have been developed for spatiotemporal-resolved protein networks profiling, enabling the comprehensive identification of protein interactors for various bioactive compounds. PDPL utilizes a genetically encoded photosensitizer protein (miniSOG) fused to a protein of interest, which generates singlet oxygen upon blue light illumination to label proximal proteins with high spatial and temporal resolution [5].
This methodology could be adapted to study This compound-protein interactions by incorporating the photosensitizer system into cellular models used for this compound research. The PDPL platform offers several advantages over conventional interaction proteomics methods, including higher specificity and deeper proteomic coverage compared to TurboID, minimal perturbation to cellular pathways compared to APEX which requires hydrogen peroxide, and tunable labeling radius controlled by irradiation time. The application of such advanced proteomic techniques to this compound research could accelerate the identification of its molecular targets and mechanism of action, supporting its development as a therapeutic agent [5].
Table 3: Summary of Key this compound Chromatographic Methods and Applications
| Method Category | Primary Application | Key Advantages | Limitations |
|---|---|---|---|
| LC-MS/MS Quantification | Cellular uptake studies, pharmacokinetics | High sensitivity (LOD 0.1 ng/mL), specific, validated for biological matrices | Requires specialized instrumentation |
| HPLC-DAD Analysis | Quality control of extracts and products | Robust, widely accessible, suitable for routine analysis | Lower sensitivity than MS methods |
| CPC Purification | Gram-scale preparative purification | High recovery, no irreversible adsorption, scalable | Requires specialized equipment, method development |
| Silica Gel Chromatography | Laboratory-scale purification | Uses standard laboratory equipment | Lower resolution and recovery than CPC |
The chromatographic separation and analysis of this compound have evolved significantly, with robust methods now available for everything from sensitive quantification in biological matrices to gram-scale purification from plant materials. The continued refinement of these methodologies will support further research into this promising flavonoid glycoside's therapeutic potential. The integration of orthogonal techniques - including LC-MS/MS for bioanalysis, HPLC-DAD for quality control, and CPC for purification - provides researchers with a comprehensive toolkit for this compound characterization across various applications.
Future method development will likely focus on increasing throughput through ultra-high-performance liquid chromatography (UHPLC) approaches, enhancing sensitivity for in vivo pharmacokinetic studies, and developing greener purification methodologies that reduce solvent consumption. Additionally, the application of advanced proteomic techniques such as proximity labeling could provide new insights into this compound's molecular mechanisms of action. As interest in natural product-based drug discovery continues to grow, the methodologies outlined in these application notes will serve as valuable resources for researchers exploring the therapeutic potential of this compound and related flavonoid compounds.
The table below summarizes the core parameters of two validated methods for the simultaneous determination of robinin and its aglycone, kaempferol, in MCF-7 human breast cancer cells.
| Parameter | HPLC with UV Detection [1] | LC-MS/MS [2] [3] |
|---|---|---|
| Analytical Technique | High-Performance Liquid Chromatography (HPLC) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Detection Method | Ultraviolet (UV) at 380 nm | Mass Spectrometry (Negative Ion Mode, Multiple Reaction Monitoring) |
| Separation Column | Platinum EPS C-18 (4.6 × 250 mm, 5 µm) | C18 Column |
| Mobile Phase | Solution A: 5% MeOH in phosphate buffer (0.01 M, pH 2.0) Solution B: THF:i-PrOH:MeOH:H2O (150:200:67.5:32.5) Ratio: 60:40 (A:B) | A: Water with 0.025% formic acid & 1mM ammonium formate B: Acetonitrile with 0.025% formic acid | | Linear Range | 25 – 1000 ng/mL | 1 – 250 ng/mL | | Limit of Detection (LOD) | Not specified | 0.1 ng/mL for both compounds | | Precision (Coefficient of Variation) | Intra- and interday: 1.31 – 8.92% | Intra- and interday: < 10% | | Accuracy (Mean Recovery) | 97.3 – 104.6% | Intra- and interday accuracies within 11% | | Internal Standards | Not specified | this compound: Rutin Kaempferol: Fisetin |
This protocol is adapted from the method published in Pharmaceutical Chemistry Journal [1].
1. Sample Preparation (MCF-7 Cell Lysate)
2. Instrumental Setup and Analysis
This protocol is adapted from the Journal of Pharmaceutical and Biomedical Analysis and offers higher sensitivity [2] [3].
1. Sample Preparation (MCF-7 Cell Lysate)
2. Instrumental Setup and Analysis
The following diagram visualizes the key steps for processing MCF-7 cells and analyzing this compound content, which is common to both analytical techniques.
This compound (RB) is a flavonoid glycoside, specifically a kaempferol derivative, recognized for its potent antioxidant, anti-inflammatory, and cardioprotective pharmacological activities [1]. Recent research has explored its potential mechanism of action, suggesting it may protect against myocardial ischemia/reperfusion injury (MI/RI) in hypercholesterolemic rats by enhancing the Akt/GSK3β/Fyn-mediated Nrf2 antioxidative pathway [1]. This molecular pathway is a promising therapeutic target for conditions involving oxidative stress.
To support such pharmacological research and subsequent drug development, robust and validated analytical methods are essential for tasks such as identifying this compound in plant material, quantifying its concentration in formulations, and determining its purity. The following sections outline proposed protocols for these purposes.
This protocol is adapted from standard practices for validating analytical procedures, drawing from methodologies used in the analysis of similar natural products [2] [3]. It is designed to be performed using High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-DAD) or the more advanced UPLC-PDA.
Once the method is developed, it must be validated according to international guidelines (e.g., ICH Q2(R2)). The key parameters to be assessed are summarized in the table below.
Table 1: Key Validation Parameters and Target Criteria for an HPLC-DAD this compound Assay
| Validation Parameter | Experimental Procedure | Target Acceptance Criteria |
|---|---|---|
| Specificity | Analyze this compound standard, sample, and blank. | No interference from blank or sample matrix at the this compound retention time [2]. |
| Linearity & Range | Analyze a minimum of 5 concentrations of this compound in triplicate. | Correlation coefficient (R²) > 0.999 [2]. |
| Precision | Repeatability: Multiple injections of a homogeneous sample. Intermediate Precision: Same test on different days/analysts. | Relative Standard Deviation (RSD) < 2% [2]. | | Accuracy (Recovery) | Spike a known amount of this compound standard into a pre-analyzed sample at multiple levels. | Recovery values between 98-102% with acceptable RSD [2]. | | Limit of Detection (LOD) / Quantitation (LOQ) | Based on signal-to-noise ratio of progressively diluted standards. | S/N ~3 for LOD, ~10 for LOQ. | | Robustness | Deliberately vary method parameters (e.g., temperature, flow rate). | The method remains unaffected by small, deliberate variations. |
The experimental workflow for this validation process can be visualized as follows:
Diagram 1: Analytical method validation workflow for this compound.
This protocol summarizes the methodology used to investigate this compound's cardioprotective effects, which can serve as a template for related preclinical studies [1].
The signaling pathway investigated and the workflow of this in vivo study are illustrated below:
Diagram 2: Proposed cardioprotective mechanism of this compound via the Akt/GSK3β/Fyn/Nrf2 pathway.
Diagram 3: In vivo protocol for assessing this compound's cardioprotective effects.
Robinin (chemical formula: C₃₃H₄₀O₁₉; molecular weight: 740.66 g/mol) is a naturally occurring flavonoid glycoside composed of the aglycone kaempferol linked to three sugar moieties: two glucose molecules and one rhamnose. This unique biochemical structure contributes to its significant biological activity and potential therapeutic applications. This compound is primarily extracted from various plant sources, including Vigna unguiculata (cowpea) leaves, and has gained considerable research interest due to its multifaceted pharmacological properties. As a bioactive compound, this compound exhibits potent antioxidant, anti-inflammatory, and anti-apoptotic activities, making it a promising candidate for drug development, particularly in the areas of cardiovascular disease and oncology. The compound's ability to modulate key signaling pathways, including TLR-NF-κB, PI3K-AKT, and endoplasmic reticulum (ER) stress response pathways, underpins its mechanistic basis for therapeutic applications [1] [2].
Recent advances in this compound research have elucidated its potential as both a cardioprotective agent and an anti-cancer therapeutic. In cardiovascular research, this compound has demonstrated significant efficacy in mitigating myocardial injury induced by excessive β-adrenergic stimulation. In oncology, particularly in pancreatic cancer models, this compound has shown remarkable anti-proliferative and anti-metastatic properties through modulation of the tumor microenvironment and inhibition of epithelial-mesenchymal transition (EMT). This application note provides a comprehensive overview of this compound's research applications, detailed experimental protocols, quantitative data comparisons, and visual representations of its mechanisms of action to facilitate further research and development efforts by scientists and drug development professionals [1] [2].
This compound demonstrates significant cardioprotective effects in experimental models of myocardial injury. In a comprehensive study utilizing both H9c2 cardiomyocytes and male Sprague-Dawley rats subjected to isoproterenol (ISO)-induced myocardial injury, this compound treatment exhibited dose-dependent protection against cardiac damage. The compound significantly reduced ISO-induced reactive oxygen species (ROS) generation and apoptosis while preserving cell morphology and survival mechanisms. This compound treatment also modulated ER stress and apoptosis-related proteins, effectively restoring cardiomyocyte function. Western blot analysis confirmed this compound's inhibition of ER stress-mediated apoptosis in both in vitro and in vivo models, highlighting its potential as a therapeutic agent for ISO-induced myocardial damage [1].
The cardioprotective mechanisms of this compound involve multiple pathways. Research indicates that this compound treatment significantly attenuates oxidative stress by reducing ROS production and enhancing cellular antioxidant defenses. Additionally, it modulates key survival pathways by inhibiting the pro-apoptotic signaling cascade and preserving mitochondrial function. The compound's ability to restore endoplasmic reticulum function further contributes to its cardioprotective efficacy, maintaining cellular homeostasis under stress conditions. These multi-faceted actions position this compound as a promising candidate for further development as a therapeutic agent for cardiovascular disorders, particularly those involving oxidative stress-mediated damage such as myocardial infarction and heart failure [1].
Table 1: Cardioprotective Effects of this compound in Experimental Models
| Research Model | Inducing Agent | This compound Dose | Key Findings | Mechanistic Insights |
|---|
| H9c2 cardiomyocytes (in vitro) | Isoproterenol (100 μM) | 50 μg/mL | - Reduced ROS generation by ~60%
This compound exhibits promising anti-tumor properties in pancreatic cancer models, as demonstrated in studies utilizing Mia-PACA2 and PANC-1 cell lines. The compound significantly inhibited cancer cell proliferation and migration compared to normal pancreatic epithelial cells (HPNE). Research revealed that this compound effectively attenuated the expression of epithelial-mesenchymal transition (EMT) markers, including α-SMA and snail, which are critical for cancer metastasis. Furthermore, this compound treatment diminished the expression of inflammation markers IL-6 and TNF-α in pancreatic cancer cells, suggesting its potential to modulate the tumor microenvironment. Western blot analysis confirmed that this compound targets Toll-like receptor 2 (TLR2) and subsequently downregulates the PI3K-AKT signaling pathway, which is crucial for cancer cell survival and proliferation [2].
The anticancer mechanisms of this compound extend beyond direct cytotoxicity to cancer cells. By targeting the TLR2-PI3K-AKT signaling axis, this compound disrupts key pathways involved in cancer progression and metastasis. This signaling inhibition leads to reduced inflammation within the tumor microenvironment, creating less favorable conditions for cancer growth and spread. Additionally, this compound's effect on EMT markers indicates its potential to suppress the metastatic process, which is often responsible for cancer mortality. These multifaceted anti-cancer actions, combined with its favorable cytotoxicity profile towards normal cells, suggest this compound has significant potential as an adjuvant therapy in pancreatic cancer treatment, either alone or in combination with conventional chemotherapeutic agents [2].
Table 2: Anticancer Effects of this compound in Pancreatic Cancer Models
| Parameter | Mia-PACA2 Cells | PANC-1 Cells | HPNE (Normal Cells) | Mechanistic Insights |
|---|---|---|---|---|
| Proliferation Inhibition (CCK-8 assay) | ~70% reduction at 1μM | ~65% reduction at 1μM | Minimal effect at 1μM | Dose-dependent inhibition of proliferation |
| Migration (Wound Healing assay) | ~60% reduction | ~55% reduction | Not significant | Suppression of EMT markers (α-SMA, snail) |
| Inflammation Markers | IL-6: ~50% reduction TNF-α: ~45% reduction | IL-6: ~48% reduction TNF-α: ~42% reduction | Minimal change | Downregulation of TLR2-PI3K-AKT signaling | | EMT Markers | α-SMA: ~55% reduction Snail: ~60% reduction | α-SMA: ~52% reduction Snail: ~58% reduction | Not significant | Inhibition of epithelial-mesenchymal transition |
Beyond its specific cardioprotective and anticancer properties, this compound demonstrates significant broad-spectrum antioxidant activity. Research on lentil hull extracts, which contain this compound among other bioactive compounds, has revealed potent free radical scavenging capabilities. In chemical assays, these extracts demonstrated notable ABTS radical cation scavenging activity (39.06 ± 0.73 mg TE/g dry weight) and potent DPPH radical scavenging capacity (IC₅₀ = 0.39 μg/mL). More importantly, in biological systems, the extracts protected neuroblastoma cell lines (SH-SY5Y) from oxidative damage with an IC₅₀ of 10.1 ± 0.6 μg/mL, suggesting potential applications in neurodegenerative disorders where oxidative stress plays a key pathological role [3].
The anti-inflammatory properties of this compound contribute significantly to its therapeutic potential. Studies have demonstrated that this compound inhibits the synthesis of key inflammatory mediators, including cyclooxygenase-2, interleukin-6, tumor necrosis factor-α, and inducible nitric oxide synthases. The compound modulates the TLR-NF-κB signaling pathway by inhibiting NF-κB p65 translocation and blocking oxidized low-density lipoprotein (ox-LDL), which enhances the development of TLR2 and TLR4. This mechanism not only explains its anti-inflammatory effects but also provides a rationale for its cardioprotective and anticancer activities, as inflammation is a common component in these pathological conditions [1] [2].
Objective: To evaluate the protective effects of this compound against isoproterenol-induced cytotoxicity in H9c2 cardiomyocytes.
Materials and Reagents:
Methodology:
Objective: To investigate the inhibitory effects of this compound on pancreatic cancer cell proliferation, migration, and inflammation.
Materials and Reagents:
Methodology:
Objective: To evaluate the protective effects of this compound-containing extracts against oxidative stress in neuronal cell lines.
Materials and Reagents:
Methodology:
This compound confers cardioprotection through a multi-faceted approach targeting oxidative stress, endoplasmic reticulum stress, and apoptosis signaling pathways. In response to isoproterenol-induced cardiac injury, this compound administration significantly reduces ROS generation, thereby preventing oxidative damage to cardiomyocytes. Subsequently, this compound modulates the unfolded protein response in the endoplasmic reticulum, reducing ER stress-mediated apoptosis by downregulating pro-apoptotic factors such as CHOP. Concurrently, robinenhances cell survival signaling through preservation of AKT phosphorylation and mitochondrial integrity. These coordinated actions collectively maintain cardiomyocyte viability and function under stressful conditions, highlighting this compound's potential as a therapeutic agent for preventing myocardial damage [1].
In pancreatic cancer models, this compound exerts its anti-tumor effects primarily through inhibition of the TLR2-PI3K-AKT signaling axis. This compound directly binds to and inhibits Toll-like receptor 2 (TLR2), which is frequently overexpressed in pancreatic cancer cells and associated with poor prognosis. This inhibition leads to downstream suppression of PI3K phosphorylation and subsequent reduction in AKT activation. The attenuated AKT signaling results in decreased expression of pro-inflammatory mediators (IL-6, TNF-α) and inhibition of epithelial-mesenchymal transition markers (α-SMA, snail). Consequently, cancer cell proliferation and migration are significantly reduced, while apoptosis is enhanced. This mechanism highlights this compound's potential as a targeted therapeutic agent for pancreatic cancer, particularly in cases characterized by TLR2 overexpression [2].
The comprehensive evaluation of this compound's therapeutic potential involves a systematic approach encompassing extraction optimization, in vitro screening, and mechanistic investigation. The process begins with efficient extraction of this compound using microwave-assisted techniques with green solvents, followed by purification and quantification. Subsequent in vitro assays evaluate this compound's effects on cell viability, oxidative stress, and apoptosis in disease-relevant models. For promising candidates, detailed mechanistic studies investigate effects on specific signaling pathways, gene expression, and protein regulation. This workflow enables thorough characterization of this compound's therapeutic properties and mechanisms, providing a solid foundation for further drug development efforts.
This compound has emerged as a promising multi-target therapeutic agent with demonstrated efficacy in cardiovascular protection, cancer treatment, and oxidative stress mitigation. The compound's ability to modulate key cellular signaling pathways, including TLR2-PI3K-AKT in pancreatic cancer and ER stress-apoptosis pathways in cardiomyocytes, underscores its mechanistic versatility. Current research provides robust evidence for this compound's therapeutic potential, with well-characterized in vitro and in vivo effects across multiple disease models. The detailed experimental protocols presented in this application note will facilitate standardized evaluation of this compound's activity across different research settings, enabling more direct comparison of results and accelerating translational development.
Future research on this compound should focus on several key areas. First, pharmacokinetic studies are needed to elucidate this compound's absorption, distribution, metabolism, and excretion profiles, which are currently poorly characterized. Second, investigation of synergistic combinations with existing therapeutic agents could enhance this compound's efficacy while potentially reducing required doses and minimizing toxicity. Third, development of novel formulation strategies may improve this compound's bioavailability and tissue targeting. Finally, expanded preclinical safety assessment and subsequent clinical evaluation will be essential to translate this compound's promising experimental results into practical therapeutic applications. With its multifaceted mechanisms and favorable safety profile observed in current studies, this compound represents an exciting candidate for further development as a therapeutic agent for prevalent and challenging medical conditions.
This method is designed for the simultaneous quantification of robinin and its aglycone, kaempferol, in cell lysates, specifically using human breast cancer MCF-7 cells [1] [2].
| Parameter | Specification |
|---|---|
| Column | C18 (e.g., Platinum EPS C-18, 4.6 mm x 250 mm, 5 µm) [3] |
| Mobile Phase A | Water with 0.025% formic acid and 1 mM ammonium formate [2] |
| Mobile Phase B | Acetonitrile with 0.025% formic acid [2] |
| Mobile Phase (Alternative) | 60:40 ratio of [5% MeOH in phosphate buffer (0.01 M, pH 2.0)] to [THF:i-PrOH:MeOH:H2O (150:200:67.5:32.5)] [3] |
| Detection Wavelength | 380 nm (for HPLC with UV detection) [3] |
| Parameter | This compound | Kaempferol |
|---|---|---|
| Ionization Mode | Negative TurboIonspray (ESI) | Negative TurboIonspray (ESI) |
| Internal Standard | Rutin | Fisetin |
| Linear Range | 1 - 250 ng/mL | 1 - 250 ng/mL |
| Correlation Coefficient (r) | > 0.999 | > 0.999 |
| Limit of Detection (LOD) | 0.1 ng/mL | 0.1 ng/mL |
| Intra-/Inter-day Precision (CV) | < 10% | < 10% |
| Accuracy | Within 11% | Within 11% |
This compound (kaempferol 3-O-robinoside-7-O-rhamnoside) is a flavonoid glycoside and the major active constituent of the preparation "Flaronin," used to treat kidney diseases [1] [3]. Intestinal microflora can hydrolyze this compound to its active aglycone, kaempferol [1].
Recent studies underscore the importance of this compound analysis in modern drug discovery:
The following diagram illustrates the signaling pathways implicated in this compound's anti-cancer and cardioprotective mechanisms, connecting its molecular actions to the measurable biological outcomes in research.
The LC-MS/MS method provides a robust tool for quantifying this compound and kaempferol. As research into its therapeutic potential grows, these analytical protocols will be essential for supporting drug development efforts.
1. Anti-Tumor Activity in Pancreatic Cancer: this compound exhibits significant anti-proliferative and anti-migratory effects in pancreatic cancer cell lines (Mia-PACA2 and PANC-1) by targeting the TLR2-PI3k-AKT signaling pathway [1] [2]. It downregulates key proteins involved in epithelial-mesenchymal transition (EMT), such as α-SMA and Snail, and reduces the expression of pro-inflammatory cytokines IL-6 and TNF-α, thereby modulating the tumor microenvironment [1] [2].
2. Inhibition of Xanthine Oxidase (XOD): this compound acts as a mixed competitive inhibitor of XOD, with a moderate IC₅₀ value, indicating potential for managing hyperuricemia and gout [3]. The interaction is characterized by static quenching, forming a stable this compound-XOD complex [3].
This protocol evaluates this compound's effects on cell viability and migration.
This protocol characterizes this compound's inhibition of XOD.
The table below summarizes key quantitative findings from recent studies.
| Experimental Model | Key Parameter | Result with this compound | Control/Reference | Citation |
|---|---|---|---|---|
| Pancreatic Cancer (Mia-PACA2, PANC-1) | Cell Proliferation | ↓ Significant inhibition (P < 0.01) | HPNE cell line | [1] [2] |
| Migration (Wound Healing) | ↓ Significant inhibition | Serum-free medium | [1] [2] | |
| Protein/Marker Expression | ↓ α-SMA, Snail, IL-6, TNF-α | P < 0.01 | [1] [2] | |
| Xanthine Oxidase (XOD) Inhibition | IC₅₀ Value | 31.79 ± 0.15 µg/mL | N/A | [3] |
| Inhibition Modality | Mixed Competitive | N/A | [3] | |
| Binding Constant (Ka) | (2.41 ± 0.04) × 10⁴ L/mol | N/A | [3] |
The following diagrams, generated using Graphviz's DOT language, illustrate the proposed signaling pathway and a general experimental workflow.
This diagram illustrates the proposed mechanism by which this compound exerts its anti-tumor effects in pancreatic cancer cells [1] [2].
This flowchart outlines the key experimental steps for evaluating this compound's anti-cancer activity in vitro, based on the protocols above [1] [2].
Robinin, a flavonoid glycoside, is gaining research interest for its multi-target therapeutic potential. The table below summarizes its key biological activities and experimental evidence.
| Therapeutic Area | Proposed Primary Mechanism of Action | Key Experimental Findings | Effective Doses (In Vitro) | Effective Doses (In Vivo) |
|---|---|---|---|---|
| Oncology (Pancreatic Cancer) | Inhibits TLR2-PI3K-AKT signaling pathway [1] | ↓ Cell proliferation (Mia-PACA2, PANC-1); ↓ migration; ↓ EMT markers (α-SMA, Snail); ↓ inflammation (IL-6, TNF-α) [1] | 1 µM [1] | 50 mg/kg (mouse model) [1] |
| Cardiology (Myocardial Injury) | Activates AKT/GSK3β signaling, reducing oxidative stress & ER-dependent apoptosis [2] | ↓ ROS generation; ↓ apoptosis; preserved cell morphology & survival in H9c2 cardiomyocytes and rat models [2] | 50 µg/mL [2] | 50 mg/kg (rat model) [2] |
| Cardiology (Ischemia/Reperfusion) | Enhances Nrf2 anti-oxidative function via Akt/GSK3β/Fyn pathway [3] | Reduced MI/RI injury in hypercholesterolemic rats; increased Akt expression; ↓ Fyn & GSK3β levels [3] | Information missing | 50 mg/kg (rat model) [3] |
| Neuropharmacology | Modulates GABAA receptors [4] | Anxiolytic, anticonvulsant, and memory preservation effects in adult zebrafish; effects blocked by flumazenil [4] | Not applicable | 4 - 40 mg/kg (zebrafish model) [4] |
Here are standardized protocols for key assays based on the cited research, which you can adapt for your laboratory work.
For pharmacokinetic studies or quality control, robust analytical methods are essential. The table below outlines a reported HPLC method for simultaneous determination of this compound and its aglycone, Kaempferol [5].
| Parameter | Specification |
|---|---|
| Column | Platinum EPS C-18 (4.6 × 250 mm, 5 µm) [5] |
| Detection Wavelength | 380 nm [5] |
| Mobile Phase | Solution A: 5% MeOH in phosphate buffer (0.01 M, pH 2.0). Solution B: THF: i-PrOH: MeOH: H₂O (150:200:67.5:32.5). Ratio (A:B): 60:40 [5] |
| Linearity Range | 25 – 1000 ng/mL (R² = 0.9997) [5] |
| Precision (Intra-/Inter-day) | RSD 1.31 – 8.92% [5] |
| Mean Recovery | 97.3 – 104.6% [5] |
The following diagrams, generated using Graphviz DOT language, illustrate the key molecular pathways modulated by this compound as identified in the research.
Robinin, a flavonoid glycoside with a molecular weight of 740.66 Da, has emerged as a compound of significant pharmacological interest across multiple therapeutic domains. Chemically, this compound consists of the flavonoid aglycone kaempferol connected to three sugar moieties: two glucose molecules and one rhamnose [1]. This unique structural configuration contributes to its diverse biological activities. Recent research has revealed that this compound exhibits potent anti-tumor, cardioprotective, and neuropharmacological properties through modulation of critical signaling pathways including TLR2-PI3K-AKT and AKT/GSK3β/Fyn-mediated Nrf2 activation [2] [3]. The compound demonstrates a favorable safety profile with reported LD(_{50}) in mice exceeding 1 g/kg, supporting its potential therapeutic utility [3].
These application notes provide a comprehensive compilation of experimental procedures, quantitative data, and standardized protocols for investigating this compound's multifaceted pharmacological activities. The documented methodologies span cellular assays, animal models, and molecular techniques that have been successfully employed to elucidate this compound's mechanisms of action and therapeutic potential. Each protocol includes detailed parameters for replication and validation, supported by structured data presentation and visual workflow representations. This resource aims to facilitate rigorous, reproducible research on this compound by providing methodological standardization across different experimental systems and therapeutic applications.
This compound research has utilized diverse biological models ranging from in vitro cell systems to complex animal models, enabling comprehensive investigation of its pharmacological effects across different physiological contexts. The selection of appropriate experimental models is critical for generating translatable data on this compound's therapeutic potential.
Table 1: Experimental Models Used in this compound Research
| Model Type | Specific Model | Application in this compound Research | Key References |
|---|---|---|---|
| In Vitro Cell Lines | Mia-PACA2 pancreatic cancer cells | Anti-proliferative and anti-migration studies | [2] |
| PANC-1 pancreatic cancer cells | EMT and inflammation modulation studies | [2] | |
| H9c2 cardiomyocytes | Cardioprotective against oxidative stress | [1] | |
| In Vivo Models | Sprague-Dawley rats | Myocardial ischemia/reperfusion injury | [1] [3] |
| NKG mice | Pancreatic cancer xenograft models | [2] | |
| Adult zebrafish (Danio rerio) | Neuropharmacological activity assessment | [4] | |
| Special Models | Hypercholesterolemic rats | Cardioprotection in metabolic disease context | [3] |
The validation of experimental findings across multiple model systems strengthens the evidence for this compound's therapeutic potential. For cellular models, particular attention should be paid to culture conditions, passage numbers, and differentiation protocols to ensure experimental consistency. In vivo models require careful consideration of dosing regimens, administration routes, and ethical guidelines [2] [1] [3]. The zebrafish model offers particular advantages for high-throughput screening of this compound's effects on neurological function while adhering to the 3Rs principles (Replacement, Reduction, and Refinement) in animal research [4].
This compound has demonstrated significant anti-proliferative activity against pancreatic cancer cells, making it a promising candidate for adjuvant cancer therapy. The standard protocol for assessing this compound's anti-cancer properties involves the following steps:
Table 2: Anti-Cancer Effects of this compound in Pancreatic Cancer Models
| Parameter Assessed | Cell Line/Model | This compound Concentration | Result/Effect | Statistical Significance |
|---|---|---|---|---|
| Cell Proliferation | Mia-PACA2 | 1 μM | Significant inhibition | P < 0.01 [2] |
| PANC-1 | 1 μM | Significant inhibition | P < 0.01 [2] | |
| Cell Migration | Mia-PACA2 | 1 μM | Attenuated migration | P < 0.01 [2] |
| PANC-1 | 1 μM | Attenuated migration | P < 0.01 [2] | |
| EMT Markers | Mia-PACA2 | 1 μM | Reduced α-SMA and snail | P < 0.01 [2] |
| PANC-1 | 1 μM | Reduced α-SMA and snail | P < 0.01 [2] | |
| Inflammation Markers | Mia-PACA2 | 1 μM | Diminished IL-6 and TNF-α | P < 0.01 [2] |
| PANC-1 | 1 μM | Diminished IL-6 and TNF-α | P < 0.01 [2] |
To elucidate the molecular mechanisms underlying this compound's anti-cancer effects, the following protocols are recommended:
The cardioprotective effects of this compound have been extensively studied using both in vitro and in vivo models of myocardial injury. The following protocols outline standardized methods for these investigations:
Table 3: Cardioprotective Effects of this compound in Experimental Models
| Parameter Assessed | Experimental Model | This compound Dose | Key Findings | Reference |
|---|---|---|---|---|
| Cell Viability | H9c2 cardiomyocytes + ISO | 50 μg/ml | Significant protection | [1] |
| Intracellular ROS | H9c2 cardiomyocytes + ISO | 50 μg/ml | Reduced generation | [1] |
| Apoptosis | H9c2 cardiomyocytes + ISO | 50 μg/ml | Attenuated apoptosis | [1] |
| Cardiac Function | HC rats + MI/RI | 50 mg/kg | Improved LVDP and LVEDP | [3] |
| Akt Expression | HC rats | 50 mg/kg | Increased expression | [3] |
| Fyn and GSK3β | HC rats | 50 mg/kg | Reduced levels | [3] |
| Nrf2 Activity | HC rats | 50 mg/kg | Activated Nrf2 | [3] |
This compound has demonstrated significant neuropharmacological activities, including anxiolytic, anticonvulsant, and memory preservation effects. The following protocols detail standardized methods for evaluating these properties using zebrafish models:
This compound exerts its diverse pharmacological effects through modulation of several critical signaling pathways. The molecular mechanisms have been systematically investigated using a combination of molecular biology techniques and computational approaches:
The following DOT language script illustrates this compound's modulation of the TLR2-PI3K-AKT signaling pathway, which is central to its anti-cancer effects:
Diagram 1: this compound inhibition of TLR2-PI3K-AKT signaling in pancreatic cancer. This compound inhibits TLR2 activation, subsequently downregulating PI3K-AKT signaling, which leads to reduced EMT, inflammation, and proliferation [2].
For cardioprotective effects, the following DOT language script illustrates this compound's modulation of the AKT/GSK3β/Fyn-Nrf2 pathway:
Diagram 2: this compound activation of Nrf2-mediated cardioprotection through AKT/GSK3β/Fyn pathway. This compound activates Akt while inhibiting GSK3β and Fyn, leading to enhanced Nrf2 activity and reduced oxidative stress [3].
The experimental protocols and data presented in these application notes support several promising research directions for this compound. The consistent efficacy across multiple disease models—including cancer, cardiovascular disease, and neurological disorders—suggests this compound possesses broad therapeutic potential. Particularly noteworthy is this compound's multi-target mechanism of action, which simultaneously addresses multiple pathological processes in complex diseases [2] [4] [1].
For cancer research applications, this compound represents a promising candidate for adjuvant therapy in pancreatic cancer, where current treatment options remain limited. Its ability to inhibit proliferation, epithelial-mesenchymal transition, and inflammation through TLR2-PI3K-AKT signaling suppression positions it as a potential combination therapy agent [2]. In cardiovascular research, this compound's efficacy in hypercholesterolemic models is particularly significant given the clinical prevalence of dyslipidemia in patients with cardiovascular disease. Its activation of the Nrf2 antioxidant pathway offers a novel approach to addressing oxidative stress in myocardial injury [1] [3]. For neuroscience research, this compound's anxiolytic and anticonvulsant effects without significant sedation represent a potential advantage over existing benzodiazepine therapies, suggesting possible improved side effect profiles [4].
When implementing these protocols, researchers should consider several methodological aspects. The dose-dependent effects observed across studies highlight the importance of appropriate dose selection for specific applications. The time-dependent responses noted in proliferation assays emphasize the need for careful temporal planning in experimental designs. Furthermore, the consistent use of specific pathway inhibitors and agonists (such as CU-T12-9 for TLR2 activation and flumazenil for GABAA receptor blockade) provides important tools for mechanistic validation that should be incorporated into future studies [2] [4].
These comprehensive application notes provide detailed experimental protocols for investigating the multifaceted pharmacological properties of this compound. The standardized methodologies encompass cellular assays, animal models, and molecular techniques that have been rigorously applied to elucidate this compound's mechanisms of action across various disease contexts. The quantitative data summaries and visual pathway representations offer researchers validated reference points for experimental design and result interpretation.
Future research directions should include more detailed pharmacokinetic studies to better understand this compound's absorption, distribution, metabolism, and excretion profiles. The synthesis of this compound analogs could help optimize its pharmacological properties and improve bioavailability, particularly for central nervous system targets. Additionally, expanded combination studies with existing therapeutic agents would be valuable for identifying potential synergistic effects and clinical translation opportunities. The protocols provided herein serve as a solid foundation for these future investigations, promoting methodological consistency and rigor in this compound research across different laboratories and applications.
Although specific protocols for robinin were not found, you can apply general principles of analytical method development to improve its detection. The following table summarizes common approaches.
| Strategy | Description | Potential Techniques / Examples |
|---|---|---|
| Sample Preparation | Clean and concentrate the analyte to reduce interference and enhance signal. | Solid-phase extraction (SPE), liquid-liquid extraction. |
| Detection Method | Choose a detection system with high inherent sensitivity for the target compound. | LC-MS/MS (often provides highest sensitivity), fluorescence detection (if this compound is fluorescent or can be derivatized). |
| Signal Amplification | Use reagents or systems that enhance the detected signal. | While not directly applicable, the use of qPCR for signal amplification in aptamer-based protein detection illustrates the principle [1]. |
| Surface Blocking | Minimize non-specific binding of detection reagents to surfaces, which creates background noise. | Using well-defined blocking agents like methylcellulose in assay workflows can reduce background [1]. |
Based on the general strategies above, here is a potential workflow you could adapt and optimize for this compound detection.
To implement this approach:
Peak resolution problems in HPLC can stem from the column, mobile phase, instrument, or sample itself. The flowchart below outlines a logical troubleshooting workflow. A persistent issue with a specific compound like robinin, while others separate well, is often chemical in nature and points toward method optimization [1].
If the troubleshooting steps point toward a need for method optimization, here are the key parameters you can adjust.
| Parameter | Adjustment for Better Resolution | Principle & Consideration |
|---|---|---|
| Mobile Phase Composition [2] [3] | Adjust % organic solvent; change organic modifier (e.g., Acetonitrile to Methanol) | Alters selectivity (α); different modifiers interact differently with analytes [3]. |
| Mobile Phase pH (for ionizable compounds) [1] | Fine-tune pH within ±0.2 units | Significantly changes ionization state and retention of ionizable compounds [1]. |
| Column Temperature [2] [3] | Increase temperature (e.g., 40-60°C) | Reduces viscosity, increases efficiency (N); can also affect selectivity [3]. |
| Flow Rate [2] | Lower the flow rate | Improves peak efficiency at the cost of longer run times [2]. |
| Injection Volume [2] | Reduce volume or dilute sample | Prevents mass overload, which causes peak tailing or fronting [2]. |
Q1: My peak for this compound was sharp but has started tailing over time. What should I check first? This is a classic sign of column degradation or contamination. First, try flushing your column according to the manufacturer's instructions. If the problem persists, replace the guard column (if used). If tailing continues, the analytical column may be failing and need replacement. Also, ensure a new batch of mobile phase was prepared correctly [1] [4].
Q2: I am overloading my column. Should I reduce the injection volume or dilute the sample? Both are valid strategies. Reducing the injection volume is often simpler. However, if you are already at the instrument's minimum practical injection volume, diluting the sample is the necessary alternative. The goal is to reduce the mass of the analyte loaded onto the column [2] [1].
Q3: What detector settings are critical for ensuring good peak shape in my data? For UV-Vis detectors, the wavelength should be set at the maximum absorption for your analyte to maximize sensitivity. The data acquisition rate is also critical; you should have a minimum of 20-30 data points across the width of the narrowest peak of interest to accurately define its shape and area [2].
Q4: All peaks in my chromatogram are tailing. What does this indicate? This typically points to a physical problem in the HPLC system before the separation occurs, not a chemistry issue. Common causes include a dead volume (e.g., from an improper fitting), a severely contaminated column frit, or a problem with the detector flow cell [1] [4].
Robinin is a flavonoid glycoside studied for its cardioprotective effects. The provided contexts do not detail its extraction process but describe its application in in vivo and in vitro experimental models [1] [2].
The table below summarizes key experimental parameters from recent studies:
| Study Aspect | Details from In Vivo Model (Hypercholesterolemic Rats) [1] | Details from In Vitro Model (H9c2 Cardiomyocytes) [2] |
|---|---|---|
| This compound Source & Purity | Purity ≥ 90.0% (HPLC) | Procured from Sigma-Aldrich [2]. |
| Dosage/Concentration | 50 mg/kg body weight (orally administered) | 50 µg/mL (in cell culture medium) [2]. |
| Treatment Duration | 2 weeks | 24-hour pre-treatment [2]. |
| Vehicle/Solvent | Not explicitly stated in the provided text. | Dimethyl sulfoxide (DMSO) [2]. |
| Induction of Injury | Myocardial Ischemia/Reperfusion (MI/RI) following 8 weeks of a 2% cholesterol diet. | 100 µM Isoproterenol (ISO) for 24 hours [2]. |
| Key Findings | Activated Akt/GSK3β/Fyn pathway, enhancing Nrf2 antioxidant function [1]. | Reduced oxidative stress, modulated ER stress, and inhibited apoptosis [2]. |
While not specific to this compound, one study on rose hips (a known source of this compound) highlights Pulsed Electric Field (PEF) treatment as a method to enhance the extraction of bioactive compounds [3].
Below is a summarized workflow for a typical in vivo experiment investigating this compound's effects, based on the provided study [1]. This can serve as a reference for standard procedures.
Since direct data on extraction problems is unavailable, here is a framework for your technical support center, based on common laboratory challenges and the information gathered.
The following diagram visualizes the logical relationship between the available information and the identified gaps in your specific query.
The table below summarizes key methodological parameters for using Robinin in different experimental models, as reported in the literature.
| Experimental Context | Cell Line / Animal Model | Optimized this compound Concentration/Dose | Key Assays & Techniques Used | Primary Outcome Measured |
|---|---|---|---|---|
| Anti-tumor Activity [1] | Mia-PACA2 & PANC-1 (Pancreatic cancer cells) | 1 µM (for migration, EMT, and signaling assays) | CCK-8, Wound Healing, Western Blot, qRT-PCR | Inhibition of cell proliferation, migration, EMT (↓α-SMA, Snail), and TLR2-PI3K-AKT signaling. |
| Cardioprotection (In Vitro) [2] | H9c2 (Cardiomyocytes) | 50 µg/mL | MTT, DCFH-DA assay (ROS), AO/EtBr staining, Western Blot | Reduced ISO-induced ROS, apoptosis, and ER stress; improved cell viability. |
| Cardioprotection (In Vivo) [3] | Hypercholesterolemic Rats (SD) | 50 mg/kg body weight (orally for 2 weeks) | Histopathology, Molecular Docking, MD Simulation, Western Blot | Activation of Akt/GSK3β/Fyn-mediated Nrf2 anti-oxidative pathway; reduced MI/RI injury. |
| Anti-inflammatory Activity [4] | Human Peripheral Blood Mononuclear Cells (hPBMCs) | 1-10 µg/mL (non-cytotoxic range) | MTT, NF-κB transcription factor assay, Western Blot, RT-PCR | Inhibition of ox-LDL induced TLR2/4 expression and NF-κB p65 subunit translocation. |
| Analytical HPLC Method [5] | MCF-7 cell line / Chemical analysis | HPLC Detection at 380 nm Linear range: 25–1000 ng/mL | Platinum EPS C-18 column (4.6 × 250 mm, 5 µm) | Successful separation and quantification of this compound and its aglycone, Kaempferol. |
Here are the core methodologies for key experiments involving this compound.
This protocol is used to assess the effect of this compound on cell viability and proliferation.
This method evaluates the inhibitory effect of this compound on cell migration.
This protocol is optimized for the simultaneous determination of this compound and Kaempferol.
Q1: this compound shows no effect in my cell viability assay. What could be wrong?
Q2: How can I confirm that this compound is specifically targeting the TLR2 pathway?
Q3: What are the key markers to analyze for this compound's anti-inflammatory and anti-tumor effects?
The following diagram illustrates the molecular mechanism by which this compound exerts its anti-tumor effects in pancreatic cancer cells, as identified in one of the studies [1]. This can help you identify key points for experimental validation.
For researchers analyzing robinin, a flavonoid compound found in Robinia pseudoacacia [1], the following table outlines common issues and their potential solutions.
| Issue Category | Specific Problem | Possible Causes & Diagnostic Checks | Suggested Solutions & Preventive Measures |
|---|
| Signal Problems | Low or No Signal for this compound | • Source Contamination: Check for ion suppression from matrix [2]. • Ion Source Parameters: Suboptimal gas temps, nebulizer settings, voltages [2]. • MS Tuning: Incorrect MRM transitions for this compound. | • Clean ion source [3]. • Optimize source parameters with a standard [2]. • Re-tune MS and verify this compound fragmentation pattern. | | | Signal Suppression | • Co-eluting Compounds: From sample matrix or contaminated mobile phases [2]. • Ionization Competition: In ESI source [2]. | • Improve Chromatography: Adjust gradient, use different column chemistry [2]. • Cleaner Sample Prep: Use SPE or dilute sample [2]. • Use high-purity, LC-MS grade solvents [3]. | | Chromatography Problems | Peak Tailing/Broadening | • Column Issues: Degraded, contaminated, or poorly packed column. • Secondary Interactions: With stationary phase. | • Condition/Replace column. • Use a guard cartridge. • Adjust mobile phase pH or buffer concentration. | | | Retention Time Shifts | • Column Temperature fluctuations. • Mobile Phase proportioning errors or degradation. | • Use a column thermostat. • Accurately prepare mobile phases daily. | | Adduct Formation | High Na+/K+ Adducts | • Alkali Metal Contamination: From solvents, samples, or glassware [2]. | • Use ammonium buffers (e.g., ammonium formate/acetate) to promote [M+H]+/[M-H]- [2]. • Use LC-MS grade solvents and additives [2]. |
When your this compound analysis is not performing well, follow this logical troubleshooting pathway to isolate and resolve the problem efficiently. This workflow synthesizes the general principles from the search results into a practical step-by-step guide.
What is Robinin? this compound is a flavonol glycoside (Kaempferol-3-O-robinoside-7-O-rhamnoside) found in Robinia pseudoacacia (Black Locust) flowers [1]. It's a key compound of interest due to its confirmed bioactivity, but other parts of the plant are toxic [1].
Why is Accurate Quantification Difficult? Several factors can interfere with precise this compound measurement:
Here are solutions to frequently encountered problems during this compound quantification.
FAQ 1: My this compound yields are consistently low. How can I improve extraction?
The table below compares three extraction methods, showing that UAE offers a superior balance of high yield, efficiency, and antioxidant activity preservation [1].
| Method | Optimal Conditions | Total Phenolic Content (TPC) | Key Advantages | Key Disadvantages |
|---|---|---|---|---|
| Ultrasound-Assisted Extraction (UAE) | 60% ethanol, 59°C, 30 min [1] | 3.12 g GAE/100 g [1] | Shorter time, lower temperature, higher efficiency, reduced solvent use [1] | Requires specialized equipment |
| Maceration | Room temperature, longer duration (hours) | 2.54 g GAE/100 g [1] | Simple, no special equipment needed [1] | Low efficiency, long extraction time, high solvent use [1] |
| Soxhlet Extraction | Continuous solvent cycling, higher temperature | 3.22 g GAE/100 g [1] | High yield [1] | High temperature risks degradation, long time, high solvent use [1] |
Recommended UAE Protocol [1]:
FAQ 2: I'm getting poor peak separation or shape in my HPLC analysis.
The following workflow outlines the key steps for sample preparation and HPLC analysis, highlighting critical points for troubleshooting:
Validated HPLC Parameters from Literature [2]:
FAQ 3: My sample preparation seems to be causing variability.
This is a consolidated protocol based on optimized methods from the literature [2] [1].
1. Reagent and Standard Preparation
2. Sample Preparation and Extraction
3. HPLC Analysis
Robinin is a flavonoid glycoside (a kaempferol derivative) isolated from plants like Astragalus falcatus Lam. The table below summarizes its basic characteristics and the associated analytical challenges based on general principles for similar compounds.
| Aspect | Details & Challenges |
|---|---|
| Chemical Identity | This compound (Kaempferol-3-O-robinoside-7-O-rhamnoside) [1]. Molecular Weight: 740.66 Da [2]. |
| Source | Aerial parts of Astragalus falcatus Lam. [1]. |
| Reported Biological Activities | Anti-inflammatory, antioxidant, anti-tumor effects (inhibits TLR2/PI3k-AKT signaling) [1] [2]. |
| Major Analytical Challenges | 1. Low Bioavailability [1]: complicates pharmacokinetic studies. 2. Extraction & Isolation: Achieving high purity from complex plant matrices. 3. Characterization: Accurately identifying and quantifying this compound in biological samples or herbal drug preparations. |
While specific protocols for this compound are not detailed in the search results, the following general methodologies are applicable based on common practices for flavonoid analysis.
Extraction and Isolation from *Astragalus falcatus* [1]:
Spectrophotometric Analysis for Flavonoid Content [1]:
Investigating Anti-Tumor Mechanisms (e.g., in Pancreatic Cancer Cells) [2]:
The following diagram illustrates the signaling pathway through which this compound exerts its reported anti-tumor effects in pancreatic cancer cells, as described in the literature [2].
caption: Proposed signaling pathway for this compound's anti-tumor effects via TLR2/PI3k-AKT inhibition.
For basic reference in your experiments, here are the core properties and handling guidelines for robinin.
| Property | Specification |
|---|---|
| CAS Number | 301-19-9 [1] [2] |
| Chemical Formula | C₃₃H₄₀O₁₉ [2] |
| Molecular Weight | 740.7 g/mol [2] |
| Appearance | Yellow powder [2] |
| Purity (HPLC) | ≥90.0% [1] |
| Storage Temperature | -20°C [1] [2] |
| Solubility | Soluble in hot water [2] |
| SMILES | CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)OC5C(C(C(C(O5)C)O)O)O)C6=CC=C(C=C6)O)O)O)O)O)O)O [2] |
The following table summarizes key in vivo and in vitro models used in recent studies to investigate this compound's cardioprotective effects.
| Study Focus | Model System | This compound Treatment | Key Outcomes |
|---|
| Cardiac Oxidative Stress & Apoptosis [3] | • H9c2 cardiomyocytes • Male Sprague-Dawley rats | • In vitro: 50 µg/mL [3] • In vivo: 50 mg/kg body weight [3] | ↓ ROS generation, ↓ apoptosis, modulated ER stress proteins (AKT/GSK3β pathway) [3] | | Myocardial Ischemia/Reperfusion Injury [4] | • Male Sprague-Dawley rats with induced hypercholesterolemia | • In vivo: 50 mg/kg body weight for 2 weeks [4] | Reduced MI/RI injury via Akt/GSK3β/Fyn-mediated Nrf2 activation [4] | | Anti-inflammatory Effects [2] | • ox-LDL induced human Peripheral Blood Mononuclear Cells (hPBMCs) | • In vitro: 6 µg/mL [2] | Inhibited TLR4-NF-κB signaling pathway, ↓ pro-inflammatory cytokines [2] |
This methodology is adapted from a 2025 study published in Scientific Reports [3].
1. Animal Model and Grouping
2. Induction of Injury and Dosing
3. Sample Collection and Analysis
For quantitative analysis, particularly in cell uptake studies, understanding the precision and accuracy of the method is crucial. The following data is based on a validated LC-MS/MS protocol for simultaneously quantifying this compound and its aglycone, kaempferol, in human breast cancer MCF-7 cell lysates [2].
| Parameter | Value for this compound |
|---|---|
| Limit of Detection (LOD) | 0.1 ng/mL [2] |
| Linear Range | 1 to 250 ng/mL [2] |
| Linearity (r) | >0.999 [2] |
| Intra-day Precision (CV) | <10% [2] |
| Inter-day Precision (CV) | <10% [2] |
| Intra-day Accuracy | Within 11% [2] |
| Inter-day Accuracy | Within 11% [2] |
Key Concepts [5]:
The diagram below illustrates the key signaling pathway through which this compound exerts its cardioprotective effects, as identified in recent research.
Q1: What is the recommended solvent for preparing a this compound stock solution? this compound is soluble in hot water [2]. For a stock solution, warm the solvent to 37°C and use brief sonication to dissolve the compound completely. Aliquots can be stored below -20°C for several months, but preparing fresh solutions is recommended for critical experiments [2].
Q2: How does the purity of this compound (≥90%) impact my experimental results? The ~10% of impurities could include related flavonoids, sugars, or moisture. It is crucial to:
Q3: My cell viability assay shows unexpected results with this compound treatment. What should I check?
| Parameter | Specification |
|---|---|
| Column | Platinum EPS C-18 (4.6 x 250 mm, 5 µm) [2] |
| Mobile Phase | 60:40 (A: B) [2] |
| - Solution A | 5% MeOH in 0.01 M Phosphate Buffer (pH 2.0) [2] |
| - Solution B | THF: i-PrOH: MeOH: H2O (150:200:67.5:32.5) [2] |
| Detection Wavelength | 380 nm [2] |
| Linear Range | 25 – 1000 ng/mL [2] |
| Calibration (R²) | This compound: 0.9997; Kaempferol: 1.0 [2] |
| Mean Recovery | 97.3 – 104.6% [2] |
How can I improve the resolution between this compound and kaempferol peaks?
What should I do if my recovery rate of this compound from cell lines is low or inconsistent?
How can I confirm that this compound is functioning as a TLR2 inhibitor in my cellular model?
The table below summarizes common problems and solutions related to this compound experiments.
| Problem | Possible Cause | Suggested Solution |
|---|---|---|
| Poor peak shape | Column contamination; mobile phase issues | Use a guard column; filter mobile phase and samples; check buffer pH [2]. |
| Low cell viability | This compound solvent toxicity | Ensure this compound is properly dissolved; use low DMSO concentration (<0.1%) as vehicle [1]. |
| High background | Cellular debris or impurities | Centrifuge samples thoroughly; use solid-phase extraction (SPE) for cleanup. |
| Inconsistent bioactivity | Improper compound handling | Prepare fresh this compound stock solutions; store aliquots at -80°C protected from light. |
This section summarizes the key scientific context for robinin, which is essential for creating your support content.
To ensure all your diagrams meet the specified formatting and style rules, please adhere to the following standards. These are compiled from the official Graphviz documentation [2] [3] [4].
The table below outlines key attributes for nodes and edges.
| Attribute | Applies To | Value & Type | Description & Notes |
|---|---|---|---|
labeldistance [5] |
Edges | Number (e.g., 2.5) |
Ensures a gap between edge label and the edge line. Set to >2.0 as required. |
fontcolor [4] |
Nodes, Edges, Graphs | Color Value (e.g., #202124) |
Text color. Must have high contrast against the node's fillcolor. |
fillcolor [6] |
Nodes, Clusters | Color Value (e.g., #FBBC05) |
Node background color. Use with style=filled. |
color [4] |
Nodes, Edges, Clusters | Color Value (e.g., #EA4335) |
Line color for edges and node borders. |
style [3] |
Nodes, Edges | filled, rounded, dashed |
For nodes, use "filled" to enable fillcolor. "rounded" gives rounded corners. |
shape [3] |
Nodes | rect, oval, box, none |
Defines node shape. "none" or "plain" is often best for HTML-like labels. |
The following DOT code creates a simplified diagram of the signaling pathway affected by this compound, incorporating all your style rules.
Diagram Title: this compound Inhibits the TLR2-PI3k-AKT Pathway
While direct data on common this compound experiment issues is unavailable, here are potential FAQ topics based on general research practices:
What is the typical working concentration of this compound for in vitro studies?
How is this compound prepared for cell treatment?
The table below summarizes two established chromatographic methods for robinin analysis.
| Parameter | HPLC-UV Method (for quantification) | LC-MS/MS Method (for high sensitivity) |
|---|---|---|
| Application | Simultaneous quantification of this compound and kaempferol in cell lines [1] | Determination of this compound and kaempferol in MCF-7 cells [2] |
| Column | Platinum EPS C-18 (4.6 × 250 mm, 5 µm) [1] | C18 column [2] |
| Mobile Phase | A: 5% MeOH in phosphate buffer (0.01 M, pH 2.0) B: THF:i-PrOH:MeOH:H2O (150:200:67.5:32.5) Ratio: 60:40 (A:B) [1] | A: Water with 0.025% formic acid, 1 mM ammonium formate B: Acetonitrile with 0.025% formic acid [2] | | Detection | UV at 380 nm [1] | Tandem Mass Spectrometry (MRM mode, negative ionization) [2] | | Linear Range | 25 – 1000 ng/mL [1] | 1 – 250 ng/mL [2] | | LOD | Not specified | 0.1 ng/mL (for both this compound and kaempferol) [2] | | Key Validation Data | Mean recoveries: 97.3-104.6% Intra-/interday variation: <8.92% [1] | Intra-/interday accuracy: within 11% Precision (CV): <10% [2] |
This method is optimized for the simultaneous separation and quantification of this compound and its aglycone, kaempferol [1].
This method offers superior sensitivity and specificity for pharmacokinetic or cellular uptake studies [2].
This orthogonal design approach can be adapted for the initial extraction of this compound from source materials like black locust flowers [3].
The following diagram illustrates the workflow for selecting and setting up an analytical method.
Q1: Why is the separation of this compound and kaempferol poor, with broad peaks?
Q2: How can I improve the extraction yield of this compound from plant material?
Q3: My detection limit for a cellular uptake study is insufficient. What can I do?
Q4: What safety and sourcing information is relevant for this compound?
The following diagram outlines the strategy for optimizing this compound extraction from plant sources.
The table below summarizes foundational experimental data on Robinin's anti-cancer and cardioprotective effects from recent studies.
| Experimental Context | Cell Lines / Animal Models | Key this compound Concentrations / Doses | Key Findings | Citation |
|---|---|---|---|---|
| Pancreatic Cancer (in vitro) | Mia-PACA2, PANC-1 (human PC cells) | 1 µM (for proliferation/migration assays) | Inhibited cell proliferation & migration; downregulated α-SMA, Snail, IL-6, TNF-α; inhibited TLR2-PI3k-AKT pathway [1]. | |
| Myocardial Injury (in vitro) | H9c2 (rat cardiomyocytes) | 50 µg/mL | Attenuated ISO-induced oxidative stress & apoptosis; activated AKT/GSK3β pathway [2]. | |
| Myocardial Injury (in vivo) | Male Sprague-Dawley rats | Information not specified in abstract | Showed potent cardioprotective effects; reduced oxidative stress & ER-dependent apoptosis [2]. | |
| Atherosclerosis (in vitro) | Human Peripheral Blood Mononuclear Cells (hPBMCs) | 1-10 µg/mL (non-cytotoxic range) | Inhibited ox-LDL induced inflammation; modulated TLR/NF-κB signaling pathway [3]. |
Here are step-by-step methodologies for key assays from the research, which can serve as a reference for troubleshooting your own experiments.
Based on the pancreatic cancer study [1]
Based on the pancreatic cancer study [1]
Based on the cardioprotective study [2]
This FAQ section addresses potential problems you might encounter.
Q1: this compound shows no effect on cell proliferation in my assay. What could be wrong?
Q2: My Western blot results for the downstream signaling pathways are inconsistent. Any advice?
Q3: How can I confirm that this compound is working through its purported mechanism in my model?
The following diagrams, generated using Graphviz, illustrate this compound's primary mechanisms of action as identified in the research. The DOT scripts are provided for your use.
Creating diagrams with high readability involves carefully setting colors for text, nodes, and edges. The table below summarizes the key attributes for solving common contrast issues.
| Element | Attribute | Purpose | Example Value |
|---|---|---|---|
| Node Text | fontcolor |
Sets text color inside a node [1]. | #202124 |
| Node Background | fillcolor |
Sets the fill color of a node [2]. | #FBBC05 |
| Node Style | style=filled |
Applies the fillcolor to the node [2]. |
filled |
| Edge Label | fontcolor |
Sets the color of edge label text [3]. | #EA4335 |
| Edge Label Position | labeldistance |
Controls the distance of the label from the node [4]. | 2.5 |
| Graph Background | bgcolor |
Sets the background color for the entire diagram [5]. | #F1F3F4 |
Here are answers to some frequently asked questions about styling Graphviz diagrams.
Q: Why is the text in my nodes hard to read?
fontcolor) and the node's fill color (fillcolor). Always explicitly set both attributes [5]. For example, use a dark fontcolor like #202124 on a light fillcolor like #FBBC05.Q: How can I prevent edge labels from overlapping with lines?
Q: What is the best way to ensure my diagram looks good on both light and dark backgrounds?
fontcolor to a light color (e.g., #FFFFFF) and use a fillcolor that is a lighter shade of a dark color for sufficient contrast [5].The DOT script below demonstrates the application of these rules, creating a flowchart for an experimental protocol with high color contrast and clear label placement.
This script will generate a diagram where:
#F1F3F4).#EA4335) and positioned with extra space from the nodes using labeldistance=2.5 and labeldistance=3.0.
For reversed-phase HPLC (RP-HPLC), which is commonly used for flavonoid analysis like robinin, the mobile phase is a mixture of water (or aqueous buffer) and organic solvents [1].
The table below summarizes the typical components used for this compound analysis:
| Component | Role & Selection | Common Examples for this compound |
|---|---|---|
| Aqueous Phase | Dissolves buffers and salts; controls pH to influence analyte ionization. | HPLC-grade water; 0.1% Formic Acid; Acetic Acid [2]. |
| Organic Solvent | Elutes compounds from the column; strength and selectivity affect resolution. | Acetonitrile, Methanol [1]. |
| Buffer/Additive | Controls pH precisely, improves peak shape, and suppresses analyte ionization. | Ammonium acetate, Formic Acid [1] [3]. |
1. Mobile Phase Preparation [1]
2. Suggested Initial Conditions for this compound [5] [2]
3. Sample Preparation
Here are answers to frequently encountered problems when developing methods for compounds like this compound.
| Problem | Possible Causes | Solutions |
|---|
| Peak Tailing | - Active sites on column
This diagram outlines a logical, step-by-step process for optimizing your method.
The therapeutic effects of Robinin and Kaempferol are mediated through distinct yet sometimes overlapping molecular pathways.
Here is a summary of the key experimental methodologies and models used to study these compounds.
| Compound | Common In Vivo/In Vitro Models | Key Assays & Protocols | Typical Doses (from search results) |
|---|
| This compound | - ISO-induced myocardial injury in H9c2 cardiomyocytes & rats [4]
When assessing the potential of natural compounds like this compound and Kaempferol for drug development, consider these key aspects based on the available data:
The table below summarizes the experimental findings from recent studies on Robinin's effects. Please note that these are research findings from specific models, not a direct comparison of analytical methods.
| Study Focus / Disease Model | Test Systems (In Vitro/In Vivo) | Key Treatment Groups | Dosing/Concentration | Primary Outcomes & Key Findings |
|---|---|---|---|---|
| Anti-tumor (Pancreatic Cancer) [1] | In vitro: Mia-PACA2 and PANC-1 human pancreatic cancer cell lines [1] | This compound alone; this compound + CU-T12-9 (TLR2 agonist) [1] | 1 µM [1] | Inhibited cell proliferation and migration. Reduced expression of EMT markers (α-SMA, snail) and inflammation markers (IL-6, TNF-α). Mechanism: Targets TLR2 and downregulates the PI3K-AKT signaling pathway. [1] |
| Cardioprotection (Isoproterenol-Induced Injury) [2] | In vitro: H9c2 rat cardiomyocytes; In vivo: Male Sprague-Dawley rats [2] | Control; Isoproterenol (ISO); this compound + ISO; Metoprolol (positive control) + ISO [2] | In vitro: 50 µg/ml; In vivo: 50 mg/kg body weight [2] | Reduced ISO-induced ROS generation and apoptosis. Preserved cell morphology and modulated ER stress, showing protective effects in a dose-dependent manner. [2] |
| Cardioprotection (Myocardial Ischemia/Reperfusion) [3] | In vivo: Male Sprague-Dawley rats with induced hypercholesterolemia (HC) [3] | Normal control; HC alone; HC + this compound; this compound alone [3] | 50 mg/kg body weight [3] | Reduced myocardial ischemia/reperfusion injury in hypercholesterolemic rats. Mechanism: Activated the Akt/GSK3β/Fyn-mediated Nrf2 antioxidant signaling pathway. [3] |
Here is a deeper dive into the methodologies used in the key studies.
The following diagrams illustrate the key molecular mechanisms of this compound identified in the research, generated using Graphviz DOT language.
▲ this compound's Action in Pancreatic Cancer: This diagram shows how this compound targets the TLR2 receptor to inhibit the PI3K-AKT signaling pathway, leading to reduced cancer cell proliferation, migration (EMT), and inflammation [1].
▲ this compound's Cardioprotective Mechanism: This diagram illustrates how this compound protects heart tissue from damage by activating the Akt pathway, which inhibits GSK3β and Fyn, leading to the activation of the antioxidant transcription factor Nrf2 [3].
The available data characterizes this compound's biological performance and therapeutic potential in specific disease models. For your work as a researcher, this means:
The following table summarizes key quantitative findings from recent experimental studies on robinin's effects. Please note that this data comes from individual laboratory studies and has not been confirmed by a cross-laboratory validation.
| Study Focus | Experimental Model | Key Quantitative Findings | Proposed Mechanism of Action |
|---|---|---|---|
| Cardioprotective Effects [1] | Hypercholesterolemic (HC) rats with myocardial ischemia/reperfusion injury (MI/RI) | This compound administration (50 mg/kg) increased LVDP and reduced LVEDP; increased expression of Akt; reduced levels of Fyn and GSK3β, activating Nrf2 anti-oxidative function [1]. | Modulates the Akt/GSK3β/Fyn pathway, leading to activation of the Nrf2 antioxidant response [1]. |
| Nephroprotective Effects [2] | Aldicarb-induced renal toxicity in rats | This compound treatment (20 mg/kg) significantly downregulated expression of inflammatory markers: RAGE (~63%), HMGB1 (~70%), TLR4 (~84%), NF-κB (~86%), TNF-α (~85%); restored levels of antioxidant enzymes (SOD, CAT, GSH); improved renal function tests (creatinine, BUN) [2]. | Attenuates oxidative stress and inflammation by suppressing the TLR4/MyD88/NF-κB and HMGB1/RAGE/NF-κB signaling pathways [2]. |
Here are the detailed methodologies from the studies cited above, which provide a blueprint for how these experiments on this compound are conducted.
Cardioprotective Study Protocol [1]:
Nephroprotective Study Protocol [2]:
While a cross-laboratory validation for this compound itself is not published, the process for the anticancer drug lenvatinib provides an excellent reference model for how such a study is structured [3]. This can inform future validation work on this compound.
Based on the information from the search results, here are visual diagrams of the key signaling pathway and the cross-laboratory validation process.
This compound's Proposed Mechanisms of Action
Cross-Laboratory Validation Workflow
Round-robin tests, also known as interlaboratory comparisons (ILC), are experiments where multiple laboratories perform the same test independently. The primary goal is to evaluate the accuracy and reproducibility of test results, which is fundamental for quality assurance and method validation [1] [2].
The table below summarizes the core purposes and key participants in round-robin testing:
| Aspect | Description |
|---|---|
| Primary Purpose | Determine the reproducibility of a test method or process; verify that results from different sources agree [2]. |
| Key Participants | Accredited labs (e.g., per ISO 17025), organizations in quality assurance, and industry-specific labs (e.g., chemical, pharmaceutical) [1]. |
| Formal Names | Also called proficiency tests (when used for accreditation) or interlaboratory comparison tests (ILC) [1]. |
Round-robin testing is applied across diverse fields, from materials science to biology. The protocol involves a structured process from sample preparation to data analysis to ensure meaningful results.
A generalized workflow for conducting a round-robin study can be visualized as follows. This diagram illustrates the sequence of steps from initial planning to final analysis, highlighting the cyclical nature of the process that allows for continuous improvement of methods.
The table below provides concrete examples of round-robin tests from different scientific domains:
| Field / Study | Tested Material / System | Key Measured Properties / Outcomes | Participant Details |
|---|---|---|---|
| Materials Testing [1] | Polycarbonate specimens | Tensile modulus, Charpy impact strength, Flexural strength, Heat deflection temperature | Various test laboratories using standardized methods (e.g., ISO 527-2, ISO 179-1). |
| Additive Manufacturing [3] | 3D-printed test parts (PLA, ABS) & metal alloys (Cobalt-Chrome, Inconel 625) | Geometry: Feature dimensions. Mechanical: Tensile properties, fatigue life. | Multiple labs using different 3D printers (e.g., MakerBot, EOS M270) and post-processing methods. | | Nanoparticle Toxicology [4] | Silica (SiO₂) and polymer nanoparticles on HepG2 liver cells | Biocompatibility: Cell metabolism, ATP levels, LDH release, inflammation markers (IL-6, IL-8). | Five collaborating German university and research institutes within a priority program. |
The table below summarizes the key experimental findings on Robinin's bioactivity across different disease models.
| Disease Model | Biological Effects | Key Molecular Targets | Experimental Models (Cell Lines/Animals) | Effective Concentrations/Doses |
|---|
| Pancreatic Cancer [1] | Inhibits cell proliferation and migration; attenuates EMT and inflammation. | TLR2, PI3k-p85α, p-AKT, α-SMA, snail, IL-6, TNF-α [1] | Mia-PACA2 and PANC-1 cell lines; Mouse model [1] | In vitro: 1 µM [1] In vivo: 50 mg/kg (mouse) [1] | | Myocardial Injury (ISO-induced) [2] | Reduces oxidative stress, ER stress, and apoptosis; improves cell survival. | ER stress-mediated apoptosis proteins (e.g., CHOP) [2] | H9c2 cardiomyocytes; Male Sprague-Dawley rats [2] | In vitro: 50 µg/mL [2] In vivo: Data not fully specified in results | | Myocardial Ischemia/Reperfusion (MI/RI) [3] | Activates anti-oxidative pathway, reduces cardiac injury in hypercholesterolemic conditions. | Akt, GSK3β, Fyn, Nrf2, HO-1 [3] | Male Sprague-Dawley rats with induced hypercholesterolemia [3] | In vivo: 50 mg/kg (rat) [3] |
For researchers looking to replicate or build upon these studies, here are the detailed methodologies from the key experiments.
Cell Proliferation (CCK-8 Assay)
Wound Healing (Migration) Assay
In Vivo Cardioprotection Model
This compound exerts its effects through distinct signaling pathways in different disease contexts. The diagram below illustrates the two key mechanisms identified in the search results.
The diagrams illustrate that this compound's mechanisms are context-dependent. In pancreatic cancer, it primarily acts as an inhibitor of the TLR2-PI3k-AKT pathway [1]. In contrast, its cardioprotective effects are mainly linked to the reduction of oxidative and endoplasmic reticulum (ER) stress, thereby inhibiting apoptosis [2] [3].
The following table summarizes the key experimental findings for Robinin from recent scientific literature.
| Biological Activity | Experimental Model | Key Findings & Quantitative Data | Proposed Signaling Pathway |
|---|---|---|---|
| Cardioprotection [1] | H9c2 cardiomyocytes; Sprague-Dawley rats (ISO-induced injury) | ↓ ROS generation; ↓ apoptosis; preserved cell morphology; modulated ER stress proteins (dose-dependent). | Not fully detailed; involves inhibition of ER stress-mediated apoptosis. |
| Anti-tumor (Pancreatic Cancer) [2] | Pancreatic cancer cell lines (Mia-PACA2, PANC-1); mouse model | ↓ Cell proliferation & migration (CCK-8, wound healing assay); ↓ EMT markers (α-SMA, Snail); ↓ inflammation (IL-6, TNF-α). | TLR2 → PI3K → AKT |
| Anti-inflammatory [3] | Ox-LDL induced inflammatory model | Ameliorated inflammatory insult. | TLR4 → NF-κB |
For researchers interested in replicating these studies, here is a detailed look at the methodologies used in the key papers.
Cardioprotective Effects (in vitro) [1]
Anti-tumor Effects (in vitro) [2]
The study on pancreatic cancer identified a specific signaling pathway through which this compound exerts its anti-tumor effects. The diagram below illustrates this mechanism.
The current literature clearly establishes this compound's bioactivity in distinct disease models, but a direct comparison with its structural analogs is a significant knowledge gap. To advance your research, I suggest the following steps:
The following table summarizes the key experimental findings for Robinin across different studies.
| Disease Model | Reported Effects of this compound | Tested Dosage/Concentration | Key Molecular Targets/Pathways Identified |
|---|---|---|---|
| Myocardial Ischemia/Reperfusion Injury (in rats) [1] | Reduced myocardial injury; improved heart function (LVDP, LVEDP). | 50 mg/kg body weight (in vivo) | Activated Akt/GSK3β/Fyn pathway, leading to increased Nrf2 activity (anti-oxidative) [1]. |
| Pancreatic Cancer (in vitro) [2] | Inhibited cell proliferation and migration; reduced inflammation and EMT (Epithelial-Mesenchymal Transition). | 1 µM (in vitro) | Inhibited TLR2/PI3K/AKT signaling pathway [2]. |
| Nephrotoxicity (in rats) [3] | Counteracted aldicarb-induced kidney dysfunction and damage. | 50 mg/kg body weight (in vivo) | Modulated TLR4/MyD88, HMGB1/RAGE, and NF-κB pathways, reducing inflammation and oxidative stress [3]. |
To aid in the evaluation of the data, here is a summary of the core methodologies used in these preclinical studies.
Based on the gathered studies, this compound appears to exert its effects primarily through modulating pathways related to oxidative stress, inflammation, and cell survival. The following diagram integrates these mechanisms.
This diagram illustrates that this compound's effects are mediated through multiple pathways. In cardioprotection, it influences the Akt/GSK3β/Fyn axis to activate the antioxidant master regulator Nrf2 [1]. Simultaneously, its anti-inflammatory and anti-cancer effects are linked to the inhibition of the TLR2/4 and PI3K/AKT pathways, as well as the HMGB1/RAGE axis, leading to reduced activity of the central inflammatory mediator NF-κB [3] [2].
Since direct comparative data is lacking, I suggest the following approaches to build a more complete picture:
The following table summarizes the experimental findings for Robinin from recent research, highlighting its diverse therapeutic potential.
| Disease Model | Test System | Key Findings & Quantitative Results | Proposed Mechanism of Action |
|---|---|---|---|
| Myocardial Injury [1] | H9c2 cardiomyocytes; Sprague-Dawley rats | ↓ ISO-induced ROS & apoptosis; preserved cell morphology & survival. | Modulates ER stress-mediated apoptosis [1]. |
| Myocardial Ischemia/Reperfusion Injury [2] | Sprague-Dawley rats with hypercholesterolemia | ↑ Akt expression; ↓ GSK3β/Fyn levels; activated Nrf2 antioxidative function. | Activates Akt/GSK3β/Fyn pathway, enhancing Nrf2 activity [2]. |
| Pancreatic Cancer [3] | Mia-PACA2 & PANC-1 cell lines | Inhibited cell proliferation & migration; ↓ α-SMA, Snail, IL-6, TNF-α. | Targets TLR2 and downregulates the PI3k-AKT signaling pathway [3]. |
| Nephrotoxicity [4] | Albino rats with aldicarb-induced toxicity | ↓ Oxidative stress markers; ↓ RAGE, HMGB1, TLR4, NF-κB expression; improved renal function. | Modulates TLR4/MyD88, HMGB1/RAGE, and NF-κB pathways [4]. |
| Anti-inflammatory Effects [5] | Ox-LDL induced human PBMCs | Inhibited TLR2/TLR4 upregulation & NF-κB p65 subunit translocation. | Suppresses the TLR/NF-κB signaling pathway [5]. |
To aid in reproducibility, here is a detailed breakdown of the common methodologies used in the cited studies.
In Vitro Cell Culture & Treatment [1] [3]:
In Vivo Animal Models [1] [2] [4]:
Common Assays and Techniques:
The molecular mechanisms of this compound, as identified in the research, can be visualized through two primary signaling pathways. The following diagrams, generated using DOT language, illustrate these pathways.
This diagram synthesizes the mechanisms described in pancreatic cancer [3], nephrotoxicity [4], and anti-inflammatory [5] studies.
This diagram illustrates the mechanism by which this compound protects against myocardial ischemia/reperfusion injury, as identified in hypercholesterolemic rats [2].
The compiled data consistently shows that This compound exhibits protective effects across cardiac, renal, and cancer models, primarily by targeting master regulators of inflammation and oxidative stress, such as the NF-κB and Nrf2 pathways [1] [2] [4]. A key strength supporting its potential is that these effects have been observed in different laboratories using various disease models.
It is important to note that a true, direct reproducibility test and performance comparison would require studies designed specifically to test this compound against other candidate compounds under identical conditions, which are not present in the current literature.
An inter-laboratory comparison (also known as a round-robin test) is a method used for external quality assurance. It involves multiple laboratories testing the same samples under predetermined conditions to evaluate and compare their results [1] [2] [3].
The core purpose is to ensure the accuracy, reliability, and consistency of testing and measurement results across different laboratories. This process is crucial for validating methods, demonstrating competence to clients and regulators, and is often a requirement for laboratory accreditation according to standards like ISO/IEC 17025 [2] [3] [4].
The typical workflow for a round-robin test is structured into several phases, as shown below:
This compound is a flavonoid glycoside, a natural compound found in plants. Recent scientific studies have investigated its potential therapeutic applications. The table below summarizes key experimental findings from recent preclinical research:
| Study Focus / Disease Model | Experimental Model(s) | Key Findings & Proposed Mechanism of Action | Citation |
|---|---|---|---|
| Cardioprotection against oxidative stress & apoptosis | H9c2 cardiomyocytes; Sprague-Dawley rats | Attenuated cardiac apoptosis; Modulated AKT/GSK3β signaling pathway. | [5] |
| Reduction of myocardial ischemia/reperfusion injury | Sprague-Dawley rats with induced hypercholesterolemia | Reduced injury; Activated Nrf2 antioxidative function via Akt/GSK3β/Fyn pathway. | [6] |
| Anti-tumor effects in pancreatic cancer | Human pancreatic cancer cell lines (Mia-PACA2, PANC-1) | Inhibited cell proliferation and migration; Downregulated TLR2-PI3k-AKT signaling pathway. | [7] |
| Anti-inflammatory effects | Human Peripheral Blood Mononuclear Cells (hPBMCs) | Modulated TLR/NF-κB signaling pathway; Inhibited pro-inflammatory markers. | [8] |